4-(3,5-Dicarboxyphenoxy)phthalic acid
Description
Properties
IUPAC Name |
4-(3,5-dicarboxyphenoxy)phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O9/c17-13(18)7-3-8(14(19)20)5-10(4-7)25-9-1-2-11(15(21)22)12(6-9)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUIFUSXHAAKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(3,5-Dicarboxyphenoxy)phthalic acid molecular structure and formula
Molecular Architecture, Synthesis Protocols, and Reticular Applications
Executive Summary
4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS: 499793-28-1 ) is an asymmetric, ether-linked tetracarboxylic acid ligand.[1] Unlike symmetric isomers (such as 4,4'-oxydiphthalic acid), this molecule presents a unique "dual-personality" coordination geometry: one phenyl ring possesses an ortho-dicarboxyl motif (phthalic), while the other possesses a meta-dicarboxyl motif (isophthalic).
This structural asymmetry makes it a high-value monomer for:
-
Metal-Organic Frameworks (MOFs): The mixed chelating angles (60° vs. 120°) frustrate crystal packing, often leading to higher porosity and unique topology compared to symmetric linkers.[1]
-
Polyimides: The ether linkage introduces flexibility to the polymer backbone, improving solubility and melt-processability without sacrificing high-temperature stability.[1]
Molecular Specifications & Architecture
Chemical Identity
| Property | Data |
| IUPAC Name | 4-(3,5-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid |
| CAS Number | 499793-28-1 |
| Formula | |
| Molecular Weight | 346.25 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Insoluble in water, acidic media |
Structural Analysis
The molecule consists of two benzene rings connected by an ether (-O-) bridge.[1]
-
Ring A (Phthalic): Contains carboxyl groups at positions 1 and 2.[1] This provides a "chelating" site capable of bidentate coordination to a single metal center.[1]
-
Ring B (Isophthalic): Contains carboxyl groups at positions 3 and 5.[1] This provides a bridging geometry, extending the framework connectivity.[1]
-
Ether Linkage: Introduces a bond angle of approximately 120°, creating a "V-shaped" or bent conformation that prevents dense stacking.[1]
Synthetic Pathway & Mechanism[1]
The synthesis of 4-(3,5-Dicarboxyphenoxy)phthalic acid relies on a nucleophilic aromatic substitution (
Reaction Logic
-
Nucleophile: Dimethyl 5-hydroxyisophthalate (provides the meta-dicarboxyl ring).[1]
-
Electrophile: 4-Nitrophthalonitrile (provides the ortho-dicarboxyl ring precursor).[1] Note: The nitrile group is used because it is stable during
and easily hydrolyzed later. -
Base: Potassium Carbonate (
) to generate the phenoxide.
Synthesis Diagram (Graphviz)[1]
Figure 1: Step-wise synthesis pathway via Nucleophilic Aromatic Substitution (
Experimental Protocol
Safety Note: 4-Nitrophthalonitrile is toxic.[1] DMSO and DMF are permeable solvents.[1] Work in a fume hood.
Step 1: Formation of the Ether Linkage
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve Dimethyl 5-hydroxyisophthalate (10 mmol) in anhydrous DMF (30 mL).
-
Activation: Add anhydrous
(12 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Add 4-Nitrophthalonitrile (10 mmol) in one portion.
-
Reaction: Heat the mixture to 80–90°C for 6–8 hours. Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:3).[1] The disappearance of the starting phenol indicates completion.[1]
-
Workup: Pour the cooled reaction mixture into ice water (200 mL). The intermediate product (usually a solid) will precipitate.[1] Filter, wash with water, and dry.[1][2][3]
Step 2: Hydrolysis to Tetracarboxylic Acid
-
Dissolution: Suspend the intermediate from Step 1 in a mixture of Ethanol (50 mL) and 20% NaOH aqueous solution (50 mL).
-
Reflux: Heat to reflux (approx. 100°C) for 12 hours. The nitriles will convert to carboxylates, and the esters will saponify.[1] Evolution of ammonia gas (
) confirms nitrile hydrolysis.[1] -
Acidification: Cool the solution to room temperature. Filter off any insoluble impurities.[1]
-
Precipitation: Slowly add concentrated HCl to the filtrate with vigorous stirring until pH < 2. A white to off-white precipitate will form.[1]
-
Purification: Filter the crude acid. Recrystallize from hot water or an Acetone/Water mixture to obtain pure 4-(3,5-Dicarboxyphenoxy)phthalic acid .[1]
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
| Technique | Expected Signature | Diagnostic Value |
| FT-IR | Broad band 2500–3300 | Confirms carboxylic acid formation.[1] |
| FT-IR | Peak ~1690–1710 | Confirms carbonyl groups.[1] |
| FT-IR | Peak ~1240 | Confirms ether linkage integrity.[1] |
| 1H NMR | Carboxylic acid protons (4H).[1] | |
| 1H NMR | Asymmetric splitting pattern (due to non-equivalent rings).[1] |
Application: Reticular Chemistry (MOFs)[1]
This ligand is a "H4L" type ligand.[1][4] In MOF construction, its asymmetry allows for the formation of heterometallic clusters or complex topologies .[1]
-
Coordination Mode: The phthalic end (1,2-COOH) tends to form paddle-wheel clusters (e.g., with
or ), while the isophthalic end (3,5-COOH) acts as a linear or angular extender. -
Porosity: The bent ether angle prevents the formation of non-porous, dense diamondoid networks, favoring open channels suitable for gas storage (
, ).
Solvothermal MOF Synthesis Example
-
Metal Source:
[1] -
Ligand: 4-(3,5-Dicarboxyphenoxy)phthalic acid[1]
-
Solvent: DMF/Ethanol/H2O (4:1:1)[1]
-
Conditions: Sealed Teflon autoclave, 85°C for 3 days.
-
Result: Blue block crystals (typical of Cu-based MOFs).[1]
References
-
ResearchGate. (2023). Related Isomer Studies: Metal-organic frameworks constructed from dicarboxylphenoxy isophthalic acid derivatives. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(3,5-Dicarboxyphenoxy)phthalic Acid
Introduction
4-(3,5-Dicarboxyphenoxy)phthalic acid is a complex aromatic polycarboxylic acid. Its structure, featuring a flexible ether linkage connecting two distinct phenyl rings—one with ortho-dicarboxylic acids and the other with meta-dicarboxylic acids—makes it a significant building block (ligand) in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and high-performance polymers. The precise arrangement of its functional groups dictates the resulting material's topology, porosity, and physicochemical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application.
This technical guide provides a comprehensive overview of the expected spectroscopic signature of 4-(3,5-Dicarboxyphenoxy)phthalic acid. As experimentally acquired spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and first principles of spectroscopy to present a robust, predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to acquire, interpret, and validate data for this compound and its derivatives. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy, explaining the causality behind experimental choices and providing field-proven protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Overview
A thorough characterization begins with a clear understanding of the molecule's structure and the expected signals from each of its components.
Caption: Molecular structure of 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the substitution patterns on the aromatic rings.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on each of the two aromatic rings, in addition to a highly deshielded signal for the carboxylic acid protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Protons (See Structure) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet | 4H | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. Its chemical shift is concentration and solvent dependent.[1] |
| H on Phthalic Ring | ~7.8 - 8.0 | Multiplet | 3H | Protons on the phthalic acid moiety will form a complex multiplet system due to their ortho and meta couplings. |
| H on Phenoxy Ring | ~7.5 - 7.7 | Multiplet | 3H | Protons on the 3,5-dicarboxyphenoxy moiety will also form a distinct multiplet system. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will corroborate the ¹H data, providing definitive evidence for the number and type of carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| Carboxylic Acid (-C OOH) | 165 - 175 | Carboxyl carbons are characteristically found in this downfield region.[1] Aromatic conjugation places them at the upfield end of the typical range.[1] |
| Aromatic C-O (Ether) | 150 - 160 | Carbon atoms directly attached to the ether oxygen are significantly deshielded. |
| Aromatic C-COOH | 130 - 140 | Quaternary carbons attached to the carboxylic acid groups. |
| Aromatic C-H | 115 - 130 | Protonated aromatic carbons, with exact shifts depending on their electronic environment. |
Experimental Protocol for NMR Data Acquisition
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it is an excellent solvent for polycarboxylic acids and its residual water peak does not typically obscure aromatic proton signals. Furthermore, the acidic -COOH protons are less prone to rapid exchange with DMSO compared to protic solvents like D₂O or methanol-d₄, making their observation more reliable.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-15 mg of 4-(3,5-Dicarboxyphenoxy)phthalic acid.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. Gentle warming or sonication may be required to achieve complete dissolution.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the broad carboxylic acid protons, are captured.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum.[2]
-
Set the spectral width to cover 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and highly effective technique for identifying key functional groups within a molecule. For 4-(3,5-Dicarboxyphenoxy)phthalic acid, it is particularly useful for confirming the presence of the carboxylic acid and ether moieties.
Predicted IR Absorption Data
The IR spectrum of a carboxylic acid is dominated by the vibrations of the -COOH group.[3]
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |
|---|---|---|---|
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This characteristically broad and intense absorption is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[1][4][5] |
| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong | The carbonyl stretch for an aromatic carboxylic acid is typically found at a lower frequency (1680-1710 cm⁻¹) compared to saturated acids due to conjugation with the benzene ring.[4][5] |
| ~1250 | C-O stretch (Carboxylic Acid) | Medium-Strong | This peak is associated with the C-O single bond stretching within the carboxyl group.[5] |
| ~1200 | C-O-C stretch (Aryl Ether) | Medium-Strong | Asymmetric stretching of the aryl ether linkage gives a characteristic strong band in this region. |
| 1600, 1450 | C=C stretch (Aromatic) | Medium-Weak | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |
Experimental Protocol for IR Data Acquisition (ATR)
Expertise & Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the complications of preparing KBr pellets (e.g., moisture contamination, which can obscure the O-H region).
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid 4-(3,5-Dicarboxyphenoxy)phthalic acid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Spectrum Acquisition:
-
Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Identify and label the major absorption bands corresponding to the functional groups listed in Table 3.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
Expertise & Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. It is a soft ionization method that is well-suited for polar, non-volatile compounds like polycarboxylic acids, minimizing in-source fragmentation and typically producing intact molecular ions. Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids as they readily deprotonate to form stable carboxylate anions.
Table 4: Predicted Key Ions in ESI-MS
| Ionization Mode | Predicted m/z | Ion Formula | Rationale & Notes |
|---|---|---|---|
| Negative (ESI-) | 345.03 | [M - H]⁻ | The most abundant ion is expected to be the singly deprotonated molecule, confirming the molecular weight (346.25 g/mol ). |
| Negative (ESI-) | 172.01 | [M - 2H]²⁻ | The doubly deprotonated molecule may also be observed, particularly at higher pH or with less acidic solvents. |
| Positive (ESI+) | 347.04 | [M + H]⁺ | The protonated molecule is expected in positive mode. |
| Positive (ESI+) | 369.03 | [M + Na]⁺ | Adducts with sodium are very common in ESI-MS, especially if glassware or solvents contain trace amounts of sodium salts. |
| Positive (ESI+) | 329.03 | [M + H - H₂O]⁺ | Loss of water from the protonated molecule is a common fragmentation pathway for carboxylic acids.[6] |
Experimental Protocol for MS Data Acquisition (LC-MS)
Expertise & Causality: Coupling Liquid Chromatography (LC) with MS allows for online purification and separation from any potential impurities before mass analysis, ensuring the resulting spectrum is purely from the compound of interest. A simple mobile phase of water and acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) is typically effective.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture of water/acetonitrile.
-
LC Method:
-
Equilibrate a C18 reverse-phase HPLC column.
-
Inject a small volume (1-5 µL) of the sample solution.
-
Run a simple isocratic or gradient elution to deliver the sample to the mass spectrometer.
-
-
MS Method (ESI):
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 100-1000).
-
Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve maximum signal intensity for the expected molecular ion.
-
Acquire data in both positive and negative ion modes in separate runs to obtain a comprehensive profile.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the molecular ion ([M-H]⁻ or [M+H]⁺) and compare its measured m/z value to the theoretical value calculated from the molecular formula (C₁₆H₁₀O₉). The high resolution of modern mass spectrometers (e.g., Orbitrap or TOF) allows for confirmation of the elemental composition.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Absorption Data
The extensive conjugation across the two aromatic rings and the carbonyl groups will result in strong UV absorption.
Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)
| Predicted λmax (nm) | Electronic Transition | Rationale & Notes |
|---|---|---|
| ~210 | π → π* | High-energy transition associated with the benzene rings. |
| ~280 - 300 | π → π* / n → π* | This longer-wavelength absorption is characteristic of the extended conjugated system involving the phenoxy and phthalic acid moieties. The exact position can be sensitive to solvent and pH. Phthalic acid itself shows a maximum around 276-281 nm.[7][8][9] |
Experimental Protocol for UV-Vis Data Acquisition
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes (one for the sample, one for a solvent blank).
-
Calibrate the spectrophotometer by running a baseline correction with the solvent blank.
-
-
Spectrum Acquisition:
-
Fill the sample cuvette with the prepared solution.
-
Place the sample and blank cuvettes in the spectrophotometer.
-
Scan across the UV-Vis range (typically 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
References
-
JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
ResearchGate. (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wikidata. (n.d.). 4-(3,5-dicarboxyphenoxy)phthalic acid. [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (n.d.). 13C NMR Spectroscopy. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Phthalic acid. [Link]
-
ResearchGate. (n.d.). UV-vis spectra of dilute solution of phthalic acid in the presence and absence of CPC. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of phthalic acid and absorption kinetics of ZIF-8. [Link]
-
Aerosol and Air Quality Research. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. echemi.com [echemi.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. aaqr.org [aaqr.org]
- 7. Phthalic Acid | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Purity Analysis of Commercially Available 4-(3,5-Dicarboxyphenoxy)phthalic Acid: A Guide for Researchers and Developers
An In-Depth Technical Guide
Executive Summary
4-(3,5-Dicarboxyphenoxy)phthalic acid is a tetracarboxylic acid linker molecule of significant interest in the development of advanced materials, particularly Metal-Organic Frameworks (MOFs) and specialty polymers. The precise three-dimensional structure and performance of these materials are directly contingent on the purity of the constituent building blocks. Commercially available batches of this linker, often cited with a nominal purity of 95%, necessitate a robust and multi-faceted analytical strategy to identify and quantify impurities that could otherwise compromise research outcomes and product performance.[1][2][3] This guide provides a comprehensive framework for establishing a rigorous quality control workflow, detailing the underlying principles, step-by-step protocols, and data interpretation for a suite of essential analytical techniques.
Introduction: The Critical Role of Purity
The molecular structure of 4-(3,5-dicarboxyphenoxy)phthalic acid, featuring two distinct aromatic rings linked by an ether bond and adorned with four carboxylic acid groups, offers a specific geometry for coordination chemistry and polymerization. In the synthesis of MOFs, impurities can act as competing ligands or modulators, leading to defects in the crystal lattice, altered porosity, and diminished stability. For drug development professionals exploring its use as a linker, unidentified impurities could introduce toxicological risks or unpredictable pharmacokinetic behavior.
Potential impurities in commercial batches can stem from the synthesis, which typically involves a nucleophilic substitution reaction. These may include:
-
Starting Materials: Unreacted 3,5-dihydroxybenzoic acid or derivatives of phthalic acid.
-
Isomeric Variants: Products from non-ideal substitution patterns on the phthalic ring.
-
Partially Reacted Intermediates: Molecules where not all protecting groups have been removed or reactions have not gone to completion.
-
Residual Solvents and Water: Trapped solvent molecules (e.g., DMF, DMSO) from the reaction or purification process.
A multi-technique approach is therefore not just recommended but essential for a complete purity profile. This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).
Chapter 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment, offering unparalleled resolution for separating the target molecule from structurally similar impurities and providing quantitative data. For aromatic carboxylic acids, a reversed-phase method with ion suppression is the most effective approach.
Causality Behind the Method
The choice of a reversed-phase (e.g., C18) column is based on the nonpolar character of the molecule's aromatic backbone. However, the four carboxylic acid groups are highly polar and will be ionized at neutral pH, leading to poor retention and distorted peak shapes. To counteract this, the mobile phase is acidified (e.g., with formic or phosphoric acid).[4] This suppresses the ionization of the carboxyl groups, rendering the molecule more nonpolar and promoting well-defined interactions with the stationary phase, resulting in sharp, symmetrical peaks necessary for accurate quantification.[5]
Detailed Protocol: HPLC Purity Determination
-
Instrumentation & Columns:
-
HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm membrane and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
Start at 10% B.
-
Linear gradient to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B over 1 minute and equilibrate for 4 minutes.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 4-(3,5-dicarboxyphenoxy)phthalic acid sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
If solubility is an issue, a small amount of a suitable base (e.g., ammonium hydroxide) can be added, followed by dilution in the mobile phase.[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Data Presentation: Example Impurity Profile
| Retention Time (min) | Peak Area (%) | Possible Identification |
| 4.5 | 0.35 | 3,5-Dihydroxybenzoic Acid |
| 8.2 | 0.80 | Isomeric Impurity |
| 12.1 | 98.5 | 4-(3,5-Dicarboxyphenoxy)phthalic acid |
| 14.5 | 0.35 | Unknown |
Chapter 2: Structural Confirmation and Identification
While HPLC quantifies purity, it does not confirm the identity of the main peak or its impurities. For this, spectroscopic methods are indispensable.
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation. It is highly sensitive to the chemical environment of each proton and carbon atom, making it an excellent tool for identifying organic impurities.[7]
¹H NMR is used to verify the presence of all expected proton signals and their corresponding integrations. The acidic protons of the carboxyl groups are highly deshielded and appear as a characteristic broad signal far downfield (10-12 ppm).[8] The aromatic protons will show a specific splitting pattern based on their positions. Impurities will present as additional, unassignable signals. ¹³C NMR confirms the carbon skeleton, with the carbonyl carbons appearing significantly downfield (160-180 ppm).[8] Deuterated DMSO (DMSO-d₆) is a common solvent choice due to its ability to dissolve polar carboxylic acids and exchange with the acidic protons, which can be useful for signal assignment.
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a standard ¹³C NMR spectrum.
-
If necessary, perform a D₂O exchange experiment to confirm the identity of the acidic OH protons.
-
-
Data Interpretation:
-
Confirm the chemical shifts, splitting patterns, and integrations of all signals match the expected structure of 4-(3,5-dicarboxyphenoxy)phthalic acid.
-
Scrutinize the baseline for low-level signals that do not correspond to the main compound or the solvent. These signals can be integrated relative to the main compound to estimate the level of organic impurities.
-
Part B: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to propose molecular formulas for impurities detected in HPLC.
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids.[9] Operating in negative ion mode [ESI(-)] is highly effective as the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions, providing a clear signal for the molecular weight. Coupling HPLC with MS (LC-MS) allows for the acquisition of mass spectra for each peak separated by the HPLC, enabling the direct identification of impurities.[10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an ESI source.
-
Method: Use the HPLC method described in Chapter 1, but ensure the mobile phase additives (formic acid) are compatible with MS.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI(-)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: -3.5 kV
-
Drying Gas Temperature: 300 °C
-
-
Data Interpretation:
-
Confirm the mass of the main peak corresponds to the expected [M-H]⁻ ion for C₁₆H₁₀O₉ (Expected m/z: 345.02).
-
Extract the mass spectra for minor peaks to determine their molecular weights and propose potential structures.
-
Chapter 3: Analysis of Residual Solvents and Thermal Stability
This chapter focuses on impurities that are not easily detected by HPLC or NMR, such as residual solvents and water, and assesses the material's overall thermal stability.
Part A: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, making it ideal for quantifying volatile components like water and residual solvents.[11][12]
-
Instrumentation: A thermogravimetric analyzer.
-
Method:
-
Place 5-10 mg of the sample into an alumina or platinum pan.
-
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation:
-
A mass loss step below ~120 °C typically corresponds to water.
-
Mass loss between 120 °C and ~250 °C often indicates the presence of high-boiling point residual solvents like DMF or DMSO.
-
The onset of significant decomposition at higher temperatures indicates the thermal stability limit of the compound.[13]
-
Part B: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, identify polymorphic forms, and assess crystalline purity.
-
Instrumentation: A differential scanning calorimeter.
-
Method:
-
Seal 2-5 mg of the sample in an aluminum pan.
-
Heat the sample from 25 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min under nitrogen.
-
-
Data Interpretation:
-
A sharp endothermic peak indicates the melting of a crystalline solid. A broad peak or the absence of a peak suggests an amorphous material.
-
The presence of multiple melting peaks could indicate crystalline polymorphism or a significant impurity level.
-
Chapter 4: Integrated Purity Assessment Strategy
No single technique can provide a complete picture of a compound's purity. A robust quality control strategy integrates the strengths of multiple analytical methods to build a comprehensive profile.
Workflow for Comprehensive Purity Analysis
The following diagram illustrates a logical workflow for the complete analysis of a commercial batch of 4-(3,5-dicarboxyphenoxy)phthalic acid.
Caption: Integrated workflow for purity analysis.
Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC | Quantitative Purity | Area % of main peak and impurities. | High resolution, accurate quantification. | Does not identify structures. |
| NMR | Structural Confirmation | Definitive structure, detection of organic impurities. | Unambiguous structural data. | Less sensitive for quantification of minor impurities. |
| LC-MS | Impurity Identification | Molecular weight of impurities. | Confirms identity of HPLC peaks. | Ionization efficiency can vary. |
| TGA | Solvent/Water Content | Mass % of volatile components. | Highly accurate for volatiles. | Does not identify the solvent. |
| DSC | Thermal Properties | Melting point, crystallinity. | Assesses physical form and stability. | Not a direct measure of chemical purity. |
Conclusion
The purity of 4-(3,5-dicarboxyphenoxy)phthalic acid is a critical parameter that dictates its performance in high-value applications. Relying solely on the manufacturer's stated purity is insufficient for demanding research and development activities. By implementing an integrated analytical strategy encompassing chromatography, spectroscopy, and thermal analysis, researchers can establish a comprehensive and trustworthy purity profile. This ensures the reliability and reproducibility of experimental results, accelerates material innovation, and mitigates risks in product development.
References
-
Fluorochem. 4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS 499793-28-1).
-
Lab-Chemicals.Com. 4-(3,5-Dicarboxyphenoxy)phthalic acid, 95%.
-
Sigma-Aldrich. 4-(3,5-Dicarboxyphenoxy)phthalic acid | 499793-28-1.
-
BLD Pharm. 499793-28-1|4-(3,5-Dicarboxyphenoxy)phthalic acid.
-
Zarzycki, P. K. (2001). Chromatographic separations of aromatic carboxylic acids. PubMed.
-
HELIX Chromatography. HPLC Methods for analysis of Phthalic acid.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.
-
Nakamura, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
-
Miljanić, O. Š., et al. (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. PMC.
-
ChemicalBook. 4-(3,5-dicarboxyphenoxy)phthalic acid | 1777822-70-4.
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
-
Google Patents. (2009). Method of quantification of carboxylic acids by mass spectrometry.
-
Fröberg, L. Thermal Analysis TGA / DTA.
-
Darko, E., & Thurbide, K. B. Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. University of Calgary.
-
Kumar, P., et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
-
Mirivel, G., et al. (2011). Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS. Analytical Methods.
-
Smoliński, A., et al. (2019). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.
-
Furer, V. L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
-
Drab-Karbasińska, K., et al. (2022). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. MDPI.
-
Chatterjee, M., & Bhattacharjee, D. (2013). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace.
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
-
GL Sciences Inc. Analysis of Phthalic Acid Effect of Mobile Phase pH on Retention Time.
-
Shevchenko, E. N., et al. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate.
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
-
Goral, A., et al. (2023). A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. MDPI.
-
Sato, K., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry. Aerosol and Air Quality Research.
-
Li, W., et al. (2016). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry.
-
Bragina, N. A., et al. (2021). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phtha. Semantic Scholar.
-
Wang, D., et al. (2023). Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis. Semantic Scholar.
-
Ying, G. G., et al. (2008). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in wastewater and sludge. Bisphenol A Information & Resources.
-
SIELC Technologies. Phthalic Acid.
-
Kaiser, E. (2019). Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture. NETZSCH-Gerätebau GmbH.
-
Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
-
Lázaro, M., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. ResearchGate.
-
Hudlicky, T. (1989). The stereocontrolled synthesis of phthalic acid 4,5-cis-dihydrodiol and the total synthesis of thiarubrine A. Deep Blue Reprositories.
-
Towle, P. H., & Sachs, F. (2000). Phthalic Acids and Other Benzenepolycarboxylic Acids. Kirk-Othmer Encyclopedia of Chemical Technology.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. 4-(3,5-Dicarboxyphenoxy)phthalic acid | 499793-28-1 [sigmaaldrich.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glsciences.com [glsciences.com]
- 6. agilent.com [agilent.com]
- 7. veeprho.com [veeprho.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. ajrconline.org [ajrconline.org]
- 11. web.abo.fi [web.abo.fi]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. waters.com [waters.com]
Methodological & Application
Synthesis protocol for 4-(3,5-Dicarboxyphenoxy)phthalic acid
Executive Summary
This application note details the synthesis of 4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS 499793-28-1) , a critical asymmetric tetracarboxylic acid monomer used in the development of high-performance polyimides (PI) and metal-organic frameworks (MOFs).
Unlike symmetrical dianhydrides (e.g., ODPA), this molecule introduces structural asymmetry, which significantly improves the solubility and processability of resulting polymers without compromising thermal stability.[1] The protocol utilizes a robust Nucleophilic Aromatic Substitution (
Strategic Analysis & Mechanism
The synthesis is designed around the
Why this strategy?
-
Solubility Control: The free acid form of 5-hydroxyisophthalic acid would require tri-deprotonation (one phenol, two carboxyls), generating a highly charged species with poor solubility in the aprotic polar solvents (DMF/DMSO) required for
.[1] The ester maintains organic solubility.[1] -
Reactivity: 4-Nitrophthalonitrile is highly activated for nucleophilic attack due to the electron-withdrawing nature of the ortho-cyano groups.
-
Purification: The intermediate (Step 1 product) allows for easy purification (recrystallization) before the final hydrolysis, ensuring the final tetra-acid is of polymer-grade purity.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for 4-(3,5-Dicarboxyphenoxy)phthalic acid via
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Purity Req. |
| 4-Nitrophthalonitrile | 173.13 | 1.0 | Electrophile | >98% |
| Dimethyl 5-hydroxyisophthalate | 210.18 | 1.05 | Nucleophile | >98% |
| Potassium Carbonate ( | 138.21 | 2.5 | Base | Anhydrous, ground |
| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous (<0.1% |
| Sodium Hydroxide (NaOH) | 40.00 | Excess | Hydrolysis | Reagent Grade |
Step 1: Ether Bond Formation ( Coupling)
Objective: Synthesize Dimethyl 5-(3,4-dicyanophenoxy)isophthalate.
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a reflux condenser.
-
Charging: Add Dimethyl 5-hydroxyisophthalate (10.5 g, 50 mmol) and 4-Nitrophthalonitrile (8.65 g, 50 mmol) to the flask.
-
Solvation: Add DMF (60 mL) . Stir at room temperature until solids are dissolved.
-
Activation: Add Anhydrous
(17.3 g, 125 mmol) in one portion.-
Note: The base must be finely ground to maximize surface area.[1]
-
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12–24 hours .
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly into Ice Water (600 mL) with vigorous stirring.
-
Isolation: A precipitate will form.[1][5] Filter the solid using a Buchner funnel.[1]
-
Washing: Wash the filter cake with water (
mL) to remove residual DMF and inorganic salts. -
Drying: Dry the solid in a vacuum oven at 60°C.
Step 2: Hydrolysis and Acidification
Objective: Convert the nitrile and ester groups into carboxylic acids.
-
Hydrolysis: Suspend the dried intermediate from Step 1 (10 g) in a solution of NaOH (10 g) in Water (100 mL) .
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours . -
Clarification: If the solution is not clear, filter it while hot to remove any trace unreacted insolubles.[1]
-
Acidification: Cool the filtrate to room temperature. Slowly add Concentrated HCl (12M) dropwise with stirring until the pH reaches 1–2 .
-
Precipitation: The target tetra-acid will precipitate as a white solid.[1] Stir for an additional 1 hour to ensure complete protonation.
-
Filtration: Filter the white solid and wash repeatedly with cold deionized water until the filtrate is neutral (pH 6–7).
-
Purification (Critical): Recrystallize the crude acid from Acetic Acid/Water or Hot Water to remove trace salts.[1]
-
Final Drying: Dry in a vacuum oven at 80°C for 24 hours.
Quality Control & Characterization
To validate the synthesis, the following analytical parameters should be met.
| Technique | Expected Result | Diagnostic Feature |
| Appearance | White crystalline powder | Absence of yellowing (indicates oxidation) |
| FT-IR | ~1690-1710 | Strong C=O stretch (Carboxylic Acid) |
| FT-IR | Absence of ~2230 | Critical: Disappearance of Nitrile (-CN) peak confirms hydrolysis |
| Carboxylic acid protons (-COOH) | ||
| Solubility | Soluble in DMSO, DMAc | Insoluble in Chloroform, Hexane |
Troubleshooting Guide
-
Issue: Product is yellow/brown.
-
Issue: Incomplete Hydrolysis (IR shows nitrile peak).
References
-
General Protocol for Ether-Linked Phthalonitriles
-
Synthesis of Isophthalic Acid Derivatives
-
Target Molecule Identification
-
Source: ChemicalBook / CAS Registry.[1]
- Context: Verification of CAS 499793-28-1: 4-(3,5-dicarboxyphenoxy)phthalic acid structure and physical properties.
-
-
Nucleophilic Arom
) Mechanism:
Sources
- 1. Phthalic acid - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 4. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xray.uky.edu [xray.uky.edu]
Application Note: Solvothermal Synthesis of a Luminescent Metal-Organic Framework Using 4-(3,5-Dicarboxyphenoxy)phthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF. Polycarboxylate ligands, in particular, are widely used due to their strong coordination ability with metal centers.
This application note provides a detailed experimental protocol for the synthesis of a novel Metal-Organic Framework utilizing the tetracarboxylate ligand, 4-(3,5-dicarboxyphenoxy)phthalic acid. This V-shaped and semi-rigid ligand offers multiple coordination sites, making it an excellent candidate for the construction of robust and intricate MOF architectures. The solvothermal synthesis method described herein is a common and effective technique for producing high-quality crystalline MOFs.[1][2]
Materials and Equipment
Materials
-
4-(3,5-Dicarboxyphenoxy)phthalic acid (C₁₆H₁₀O₉), 95% purity
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 98% purity
-
N,N-Dimethylformamide (DMF), anhydrous, 99.8%
-
Ethanol, absolute
-
Deionized water
-
Acetone, ACS grade
Equipment
-
Analytical balance
-
20 mL scintillation vials
-
Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Centrifuge
-
Schlenk line or similar inert atmosphere setup
-
Optical microscope
-
Powder X-ray diffractometer (PXRD)
-
Thermogravimetric analyzer (TGA)
-
Gas adsorption analyzer (e.g., BET surface area analyzer)
-
Fluorometer
Experimental Protocol
The following protocol details the solvothermal synthesis of a zinc-based MOF using 4-(3,5-dicarboxyphenoxy)phthalic acid.
Step 1: Precursor Solution Preparation
-
In a 20 mL scintillation vial, dissolve 34.6 mg (0.1 mmol) of 4-(3,5-dicarboxyphenoxy)phthalic acid in 5 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in a solvent mixture of 3 mL of DMF and 2 mL of ethanol.
-
Once both solids are fully dissolved, combine the two solutions in a single vial and stir gently for 15 minutes at room temperature.
Rationale: The use of a solvent mixture like DMF and ethanol can help to control the solubility of the reactants and influence the crystal growth process. The molar ratio of ligand to metal is a critical parameter that can affect the resulting MOF structure. A 1:2 ratio is a common starting point for explorations of new MOF syntheses.
Step 2: Solvothermal Reaction
-
Transfer the combined solution into a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable laboratory oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.
-
After the reaction is complete, cool the oven to room temperature at a rate of 2°C/min.
Rationale: Solvothermal synthesis at elevated temperatures provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline products.[1] A slow cooling rate can promote the growth of larger, higher-quality crystals. The 72-hour reaction time is often sufficient for the self-assembly process to reach completion.
Step 3: Product Isolation and Purification
-
After cooling, carefully open the autoclave and collect the crystalline product by decanting the supernatant.
-
Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. After each wash, separate the crystals from the solvent by centrifugation at 8000 rpm for 5 minutes.
-
To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange with a more volatile solvent. Immerse the crystals in acetone (3 x 10 mL) for 6 hours for each exchange.
-
After the final wash, decant the acetone and dry the product under vacuum at 80°C for 12 hours.
Rationale: A thorough washing and solvent exchange procedure is crucial for obtaining a pure and highly porous MOF. DMF molecules often coordinate to the metal centers or reside within the pores, and their removal is necessary to access the full porosity of the material.
Experimental Parameters Summary
| Parameter | Value |
| Ligand | 4-(3,5-Dicarboxyphenoxy)phthalic acid |
| Metal Salt | Zinc nitrate hexahydrate |
| Ligand:Metal Molar Ratio | 1:2 |
| Solvent System | DMF/Ethanol |
| Reaction Temperature | 120°C |
| Reaction Time | 72 hours |
| Cooling Rate | 2°C/min |
Characterization
Powder X-Ray Diffraction (PXRD)
The crystallinity and phase purity of the synthesized MOF should be confirmed by PXRD. The obtained diffraction pattern should be compared with a simulated pattern if single-crystal X-ray diffraction data is available, or with the patterns of known phases to ensure a new material has been formed.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules. The analysis is typically performed under a nitrogen atmosphere, with the temperature ramped from room temperature to around 600°C.
Gas Adsorption Analysis
To evaluate the porosity of the MOF, nitrogen adsorption-desorption isotherms should be measured at 77 K. The Brunauer-Emmett-Teller (BET) method can then be applied to calculate the specific surface area of the material.
Luminescence Spectroscopy
Given that zinc is a d¹⁰ metal, the resulting MOF is expected to exhibit ligand-based luminescence. The photoluminescent properties of the MOF can be investigated by recording its excitation and emission spectra in the solid state. This can be useful for potential applications in chemical sensing.
Experimental Workflow
Caption: Solvothermal synthesis and characterization workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel MOF using 4-(3,5-dicarboxyphenoxy)phthalic acid. The described solvothermal method is a robust procedure for obtaining crystalline material. The outlined characterization techniques are essential for confirming the successful synthesis and for evaluating the properties of the resulting MOF. This protocol serves as a valuable starting point for researchers interested in exploring the potential of this versatile ligand in the design of new functional materials for various applications, including drug development, where the porous nature of MOFs can be exploited for controlled release.
References
-
A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. MDPI. [Link]
-
Metal Organic Frameworks | Open Access Journals - Research and Reviews. [Link]
-
Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. MDPI. [Link]
Sources
Application Note: Protocol for the Structural Characterization of 4-(3,5-Dicarboxyphenoxy)phthalic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction
4-(3,5-Dicarboxyphenoxy)phthalic acid is a polyfunctional aromatic carboxylic acid with a complex structure that holds potential for applications in materials science, coordination chemistry, and drug development.[1] Its utility in these fields is fundamentally dependent on a precise understanding of its molecular structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules. This application note provides a detailed, field-proven protocol for the characterization of 4-(3,5-Dicarboxyphenoxy)phthalic acid using ¹H and ¹³C NMR spectroscopy. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Scientific Principles and Causality
The structural complexity of 4-(3,5-Dicarboxyphenoxy)phthalic acid, featuring two distinct aromatic rings and four carboxylic acid groups, necessitates a robust analytical approach. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
¹H NMR Spectroscopy: This technique allows for the identification and quantification of hydrogen atoms (protons). The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as carboxylic acids and ether linkages, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The splitting pattern (multiplicity) of each proton signal, arising from spin-spin coupling with neighboring protons, provides information about the connectivity of the atoms. The acidic protons of the carboxylic acid groups are expected to appear at a significantly downfield chemical shift, often as broad singlets, due to hydrogen bonding and chemical exchange.[2][3]
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment. Carbonyl carbons of carboxylic acids are highly deshielded and appear at the downfield end of the spectrum.[4][5] Aromatic carbons also have characteristic chemical shift ranges.
-
Choice of Solvent: The selection of an appropriate deuterated solvent is critical for successful NMR analysis. 4-(3,5-Dicarboxyphenoxy)phthalic acid, with its four carboxylic acid groups, is a polar molecule and is generally insoluble in nonpolar solvents like chloroform-d (CDCl₃).[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which can effectively solvate the analyte and break up intermolecular hydrogen bonding that can lead to signal broadening.[6][7] The residual proton signal of DMSO-d₆ (at ~2.50 ppm) and the carbon signal (at ~39.5 ppm) can serve as internal references.[8]
Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for the NMR characterization of 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Caption: A flowchart of the experimental workflow.
Detailed Experimental Protocol
Materials and Equipment:
-
4-(3,5-Dicarboxyphenoxy)phthalic acid (purity ≥ 95%)[9]
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D[7]
-
5 mm NMR tubes
-
Vortex mixer
-
Pasteur pipettes and bulbs
-
Glass wool or a syringe filter (PTFE, 0.45 µm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 4-(3,5-Dicarboxyphenoxy)phthalic acid into a clean, dry vial.[10][11] For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.[12]
-
Vortex the sample until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter.[10] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to obtain optimal resolution. This is a critical step to achieve sharp spectral lines.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
A spectral width of approximately 16 ppm is recommended to ensure all signals, including the broad carboxylic acid protons, are observed.
-
A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A spectral width of approximately 250 ppm is appropriate.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[10] The acquisition time can range from 30 minutes to several hours depending on the sample concentration and spectrometer sensitivity.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).[8]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Expected NMR Data and Interpretation
The following diagram illustrates the structure of 4-(3,5-Dicarboxyphenoxy)phthalic acid with the non-equivalent protons and carbons labeled for assignment.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing MOF Formation with 4-(3,5-Dicarboxyphenoxy)phthalic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using the tetracarboxylic acid ligand, 4-(3,5-Dicarboxyphenoxy)phthalic acid. This complex, semi-rigid linker offers the potential for creating highly porous and functional materials, but its successful assembly requires precise control over reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key features of 4-(3,5-Dicarboxyphenoxy)phthalic acid as a MOF ligand?
4-(3,5-Dicarboxyphenoxy)phthalic acid is a V-shaped, semi-rigid tetracarboxylic acid ligand. Its key features include:
-
High Connectivity: With four carboxylate groups, it can coordinate to multiple metal centers, potentially forming robust, three-dimensional frameworks.
-
Functionality: The ether linkage provides a degree of flexibility, which can influence the final topology of the MOF. Aromatic groups and conjugated π-systems can impart desirable properties like luminescence.[1][2]
-
Versatility: It can be used with various metal ions (e.g., Zn(II), Cu(II), Zr(IV)) to generate diverse structures.[1][3]
Q2: What is the most common method for synthesizing MOFs with this type of polycarboxylate ligand?
The solvothermal method is the most prevalent and effective technique for producing highly crystalline MOFs from polycarboxylate linkers.[4][5] This process involves heating the metal salt and organic linker in a sealed vessel, typically a Teflon-lined autoclave, at temperatures ranging from 100°C to 250°C for 12 to 72 hours.[5][6] The solvent, often a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), facilitates the dissolution of precursors and mediates crystal growth.[7][8]
Q3: What is a "modulator" and is it necessary for this synthesis?
A modulator is a small molecule, typically a monocarboxylic acid like formic acid or acetic acid, added to the reaction mixture.[9][10] It competes with the primary organic linker for coordination sites on the metal clusters.[11] This competition slows down the nucleation and crystal growth process, which can be crucial for obtaining a highly crystalline, phase-pure product instead of an amorphous powder or a mixture of phases.[9][11][12] For complex ligands like 4-(3,5-Dicarboxyphenoxy)phthalic acid, using a modulator is often highly recommended to improve reproducibility and the quality of the final MOF.[10]
Q4: Why is "activation" a critical step after synthesizing the MOF?
Activation is the process of removing the solvent and unreacted guest molecules from the pores of the MOF, making its internal surface area accessible for applications like gas storage or catalysis.[13][14] Since MOFs are synthesized in solution, their pores are initially filled with high-boiling solvents like DMF.[15] Improper removal of these molecules can cause the framework to collapse due to strong capillary forces, rendering the material non-porous.[14][16][17] Therefore, a careful, multi-step activation procedure is essential to maintain the structural integrity of the MOF.[18]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis and post-synthetic treatment of MOFs using 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Problem 1: Low Crystallinity or Formation of an Amorphous Product
Your powder X-ray diffraction (PXRD) pattern shows broad humps instead of sharp peaks, indicating a lack of long-range crystalline order.
Possible Causes:
-
Rapid Nucleation: The reaction kinetics are too fast, leading to rapid precipitation of an amorphous solid instead of ordered crystal growth.
-
Sub-optimal Solvent System: The polarity of the solvent may not be ideal for both dissolving the precursors and facilitating the self-assembly process.
-
Incorrect Temperature or Reaction Time: The temperature may be too high, accelerating nucleation, or the reaction time may be insufficient for crystallization.[8]
-
Presence of Impurities: Trace amounts of water or impurities in the reagents can interfere with crystal formation.[9]
Recommended Solutions:
-
Introduce a Modulator: Add a monocarboxylic acid (e.g., acetic acid, formic acid) to the reaction mixture. This will compete with the tetracarboxylate linker, slow down the reaction rate, and promote the growth of well-defined crystals.[11][12]
-
Optimize Reaction Temperature: Screen a range of temperatures. Lowering the temperature can slow down kinetics and favor the growth of larger, more ordered crystals.[4]
-
Vary the Solvent System: Experiment with different solvents or co-solvent mixtures (e.g., DMF/Ethanol, DMF/Water). The presence of a small amount of water can sometimes surprisingly accelerate crystallization, though an excess can be detrimental.[11]
-
Use a Templating Strategy: In some cases, the presence of a well-crystalline MOF seed crystal can induce the growth of a poorly crystalline MOF into a more ordered structure.[19][20]
Troubleshooting Workflow: Low Crystallinity
Caption: Troubleshooting decision tree for addressing low crystallinity.
Problem 2: Framework Collapse Upon Solvent Removal
The as-synthesized material is crystalline according to PXRD, but becomes amorphous after drying or heating under vacuum.
Possible Causes:
-
Strong Capillary Forces: During the evaporation of high-surface-tension solvents like DMF, strong capillary forces are exerted on the pore walls, causing the framework to collapse.[15][16] This is a common failure mode for highly porous MOFs.[14]
-
Thermal Instability: The framework may not be thermally stable enough to withstand the temperatures used for direct activation from a high-boiling solvent.
Recommended Solutions:
-
Implement a Solvent Exchange Protocol: Before heating, soak the as-synthesized MOF in a low-boiling-point, low-surface-tension solvent (e.g., ethanol, acetone, or chloroform) for 2-3 days, replacing the solvent several times.[15][17][18] This replaces the high-boiling DMF in the pores with a more volatile solvent that is easier to remove gently.
-
Use Supercritical CO₂ Drying: For exceptionally delicate frameworks, supercritical drying is the most effective method.[17] In this technique, the solvent within the pores is exchanged with liquid CO₂, which is then brought to its supercritical state. The CO₂ is then vented as a gas, completely avoiding the liquid-gas phase boundary and the associated capillary forces.[13][15][18]
-
Lower Activation Temperature: After a thorough solvent exchange, activate the material under a milder temperature (e.g., 80-120°C) under high vacuum for an extended period (12-24 hours).
Problem 3: Product is a Mixture of Crystalline Phases
The PXRD pattern shows sharp peaks, but they do not all correspond to a single, known phase, or extra peaks are present.
Possible Causes:
-
Competing Polymorphs: The reaction conditions may be near a thermodynamic or kinetic boundary, allowing for the formation of multiple crystalline structures. Less porous, denser structures are often the more thermodynamically stable product.[15]
-
Incomplete Reaction: Some starting material (e.g., the organic linker) may remain unreacted and crystallize separately.
Recommended Solutions:
-
Fine-Tune Modulator Concentration: The amount of modulator can significantly influence which crystalline phase is favored. Systematically vary the equivalents of the modulator to find a "sweet spot" for the desired phase.
-
Adjust Reaction Time and Temperature: A shorter reaction time might favor a kinetically stable product, while a longer time might lead to the more thermodynamically stable (and often denser) phase. Explore different time and temperature combinations.[8]
-
Density Separation: If the competing phases have different densities, they can sometimes be separated by suspension in a solvent of intermediate density.[17] However, this should be done quickly to avoid solvent exchange with the porous MOF.[17]
Experimental Protocols & Data
Table 1: Typical Starting Parameters for Solvothermal Synthesis
| Parameter | Recommended Range | Rationale |
| Metal Salt | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄ | Common, reactive metal sources for carboxylate MOFs. |
| Ligand Concentration | 0.05 - 0.2 M | Balances solubility and reaction rate. |
| Metal:Ligand Ratio | 1:1 to 3:1 | Stoichiometry influences the secondary building unit (SBU) formation. |
| Solvent | DMF, DEF, DMAc | High-boiling, polar aprotic solvents are effective at dissolving precursors.[6] |
| Temperature | 80 - 150 °C | Influences reaction kinetics and which crystalline phase is formed.[5] |
| Time | 24 - 72 hours | Allows for slow crystal growth, which is often necessary for high quality.[21] |
| Modulator (Optional) | Acetic Acid, Formic Acid | Controls nucleation and improves crystallinity.[12] |
| Modulator:Ligand Ratio | 20:1 to 100:1 (equivalents) | High concentrations are often needed to effectively compete with the linker. |
Protocol 1: General Solvothermal Synthesis
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) and 4-(3,5-Dicarboxyphenoxy)phthalic acid (e.g., 0.1 mmol) in 10 mL of DMF.
-
Add the modulator (e.g., 10 mmol of acetic acid).
-
Sonicate the mixture for 5 minutes until a clear solution or a fine suspension is formed.
-
Seal the vial tightly and place it in a programmable laboratory oven.
-
Heat the oven to the desired temperature (e.g., 120°C) and hold for 48 hours.
-
Allow the oven to cool slowly to room temperature.
-
Crystals should be visible at the bottom of the vial. Isolate the solid product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
Characterize the as-synthesized, solvent-filled crystals with PXRD to confirm crystallinity and phase purity.
Protocol 2: Post-Synthesis Solvent Exchange for Activation
-
After isolating the as-synthesized crystals (from Protocol 1, Step 8), decant the DMF.
-
Add a low-surface-tension solvent, such as anhydrous ethanol or acetone (enough to fully submerge the crystals).
-
Allow the crystals to soak for at least 8 hours.
-
Carefully decant the solvent and replace it with a fresh portion. Repeat this solvent exchange at least 5-6 times over 2-3 days to ensure all DMF has been removed from the pores.[15]
-
A final wash with an even more volatile solvent like dichloromethane or chloroform can be performed.
General MOF Synthesis & Activation Workflow
Caption: General workflow from synthesis to fully activated MOF.
The Role of Coordination Modulation
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- 21. youtube.com [youtube.com]
Technical Support Center: Preventing Crystal Defects in MOFs Using 4-(3,5-Dicarboxyphenoxy)phthalic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs). This guide is designed to provide in-depth, practical advice on preventing crystal defects during MOF synthesis, with a specific focus on the utility of the tetracarboxylate ligand, 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Introduction: The Challenge of Crystal Defects in MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1] However, the realization of their full potential is often hampered by the presence of crystal defects. These imperfections, which interrupt the regular, repeating arrangement of atoms, can significantly impact the material's properties, sometimes in detrimental ways.[2][3] Common defects in MOFs include missing linkers or metal clusters, which can alter pore size and connectivity, and consequently, the material's performance and stability.[4][5]
The strategic selection of organic linkers is a primary method for controlling and minimizing these defects. The ligand 4-(3,5-Dicarboxyphenoxy)phthalic acid, a tetracarboxylate linker, offers unique advantages in this regard due to its rigidity, high connectivity potential, and specific geometry. This guide will explore the common issues encountered during MOF synthesis and provide troubleshooting strategies centered around the effective use of this versatile ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of crystal defects in MOFs?
A1: The most prevalent point defects in MOFs are:
-
Missing-Linker Defects: These occur when an organic linker is absent from its expected position in the crystal lattice, creating coordination vacancies on adjacent metal clusters.[5]
-
Missing-Cluster Defects: This more significant defect involves the absence of an entire metal-oxo cluster along with its coordinating linkers.[5]
-
Substitutional Defects: An impurity atom or a different ligand molecule occupies a site that should be held by a specific atom or linker of the framework.
-
Dislocations and Grain Boundaries: These are larger-scale defects that represent misalignments between different crystalline domains.
Q2: How does 4-(3,5-Dicarboxyphenoxy)phthalic acid help in preventing these defects?
A2: The structure of 4-(3,5-Dicarboxyphenoxy)phthalic acid is key to its effectiveness. As a tetracarboxylate linker, it can form more coordination bonds with metal centers compared to dicarboxylate linkers.[6][7] This higher connectivity enhances the overall stability of the framework by increasing the energy barrier for defect formation.[6][7] The semi-rigid nature of the ligand, with two benzene rings connected by an ether linkage, allows for some conformational flexibility during crystal growth, which can help accommodate strain and reduce the likelihood of defect formation.[8]
Q3: What metal ions are compatible with this ligand for stable MOF synthesis?
A3: High-valent metal cations, such as Zr(IV), Hf(IV), and certain rare-earth elements, are excellent candidates for forming stable MOFs with carboxylate-based ligands like 4-(3,5-Dicarboxyphenoxy)phthalic acid.[7] The strong coordination bonds formed between these hard Lewis acids (high-valent metals) and hard bases (carboxylate groups) contribute significantly to the thermodynamic stability of the resulting framework.[7]
Q4: Can defects ever be beneficial in MOFs?
A4: Yes, in some cases, intentionally introducing defects, a practice known as "defect engineering," can enhance a MOF's properties.[9][10] For instance, missing-linker defects can create open metal sites that act as active centers for catalysis or enhance gas adsorption capacities.[4][9] However, the uncontrolled formation of defects is generally undesirable as it can lead to reduced stability and unpredictable performance.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the synthesis of MOFs using 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Issue 1: Poor Crystallinity or Amorphous Product
Symptoms:
-
Powder X-ray Diffraction (PXRD) pattern shows broad peaks or no distinct peaks.
-
Scanning Electron Microscopy (SEM) images reveal irregular particle morphology.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Solvent System | The solubility of the metal salt and the ligand, as well as the solvent's boiling point, are critical for controlled crystal nucleation and growth.[11] | 1. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, DMA, ethanol, water) to optimize the solubility of your precursors. 2. Solvothermal/Hydrothermal Conditions: Adjust the reaction temperature and time. Higher temperatures can sometimes promote the formation of more crystalline products, but excessively high temperatures can lead to the decomposition of the ligand or the formation of undesirable dense phases.[1] |
| Inappropriate Metal-to-Ligand Ratio | The stoichiometry of the reactants directly influences the formation of the desired coordination environment. An excess of one component can lead to incomplete reactions or the formation of competing phases. | 1. Ratio Optimization: Systematically vary the molar ratio of the metal salt to 4-(3,5-Dicarboxyphenoxy)phthalic acid. 2. Ligand Excess: In some cases, a slight excess of the ligand can help drive the reaction to completion and reduce missing-linker defects.[12] |
| Rapid Crystallization | If nucleation is too fast, it can lead to the formation of many small, poorly ordered crystals or an amorphous precipitate. | 1. Slower Reagent Addition: If using a one-pot synthesis, consider a layered diffusion method where the metal and ligand solutions are carefully layered to slow down the reaction rate.[13] 2. Modulator Addition: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid, formic acid), to the reaction mixture. Modulators compete with the linker for coordination to the metal centers, slowing down the crystallization process and often leading to larger, more well-defined crystals.[4][5] |
Issue 2: Presence of Unwanted Crystalline Phases (Polymorphism)
Symptoms:
-
PXRD pattern shows peaks that do not match the expected phase, or a mixture of patterns.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | MOF synthesis can yield different crystalline phases (polymorphs) depending on the reaction conditions. A kinetically favored product may form at lower temperatures or shorter reaction times, while a thermodynamically more stable phase may be obtained at higher temperatures or longer reaction times. | 1. Temperature and Time Study: Conduct a systematic study by varying the reaction temperature and duration to identify the conditions that favor the formation of the desired polymorph. 2. Solvent Influence: The polarity and coordinating ability of the solvent can influence which polymorph is formed. Experiment with different solvents. |
| Influence of Auxiliary Ligands or Templates | The presence of other coordinating species, even in small amounts, can direct the formation of a specific crystal structure.[14] | 1. Purity of Reagents: Ensure the purity of your metal salt, ligand, and solvent to avoid unintended templating effects. 2. Intentional Templating: If a specific topology is desired, consider the rational addition of a template molecule to guide the self-assembly process.[14] |
Issue 3: Low Yield of the Desired MOF
Symptoms:
-
The amount of isolated product is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient time, temperature, or improper stoichiometry. | 1. Extended Reaction Time: Increase the reaction time to allow the system to reach equilibrium. 2. Optimize Temperature: Adjust the reaction temperature to enhance the reaction kinetics. 3. Re-evaluate Stoichiometry: Revisit the metal-to-ligand ratio to ensure it is optimal for the formation of the desired product. |
| Product Solubility | The synthesized MOF may have some solubility in the reaction solvent, leading to losses during the washing and isolation steps. | 1. Washing Solvent: Wash the product with a solvent in which it is sparingly soluble to minimize product loss. 2. Centrifugation and Filtration: Ensure efficient separation of the solid product from the mother liquor. |
| Post-Synthesis Instability | The MOF may be unstable under the conditions used for washing or activation. | 1. Gentle Activation: When removing solvent molecules from the pores, use a gentle activation method like supercritical CO2 exchange instead of aggressive heating under vacuum, which can cause framework collapse.[15] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a MOF using 4-(3,5-Dicarboxyphenoxy)phthalic Acid
-
In a 20 mL scintillation vial, dissolve the chosen metal salt (e.g., Zirconium(IV) chloride) in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
In a separate vial, dissolve 4-(3,5-Dicarboxyphenoxy)phthalic acid in the same solvent.
-
Combine the two solutions in the reaction vial.
-
If using a modulator, add it to the reaction mixture at this stage.
-
Seal the vial tightly and place it in a preheated oven at the desired temperature (typically between 80°C and 150°C).
-
Maintain the reaction for the specified time (usually 12 to 72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product several times with the reaction solvent and then with a more volatile solvent (e.g., ethanol or acetone) to remove unreacted precursors.[15]
-
Dry the product under vacuum at a moderate temperature to activate the framework.
Protocol 2: Characterization of Crystal Quality using Powder X-ray Diffraction (PXRD)
-
Grind a small amount of the synthesized MOF into a fine powder.
-
Pack the powder into a sample holder.
-
Collect the PXRD pattern over a suitable 2θ range (e.g., 2° to 50°) using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data or with patterns from the literature to confirm the phase purity and crystallinity of the sample. Sharp, well-defined peaks indicate high crystallinity, while broad peaks or a high background signal suggest poor crystallinity or the presence of amorphous material.
Visualizing the Role of 4-(3,5-Dicarboxyphenoxy)phthalic Acid
The following diagram illustrates the concept of how a tetracarboxylate linker can lead to a more stable and less defective MOF structure compared to a dicarboxylate linker.
Caption: Comparison of connectivity for dicarboxylate vs. tetracarboxylate linkers.
This technical support guide provides a starting point for troubleshooting common issues in MOF synthesis with 4-(3,5-Dicarboxyphenoxy)phthalic acid. Successful MOF synthesis often requires careful optimization of multiple experimental parameters.
References
-
Li, Y., et al. (2023). Eliminating lattice defects in metal–organic framework molecular-sieving membranes. Nature Materials. Available at: [Link]
-
Diamond Light Source. (n.d.). Controlling defects in metal-organic frameworks. Available at: [Link]
- Burtch, R. M., et al. (2018).
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Thakkar, H., et al. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]
- Wang, Y., & Zhang, X. (2018). Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends.
-
Li, B., et al. (2016). A highly stable MOF with a rod SBU and a tetracarboxylate linker: unusual topology and CO2 adsorption behaviour under ambient conditions. Chemical Communications. Available at: [Link]
-
Nguyen, T. T., et al. (2022). Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance. Dalton Transactions. Available at: [Link]
-
Li, Y., et al. (2023). Eliminating lattice defects in metal-organic framework molecular-sieving membranes. PubMed. Available at: [Link]
- Zhang, Y. (2020). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository.
- Coudert, F.-X. (2015). Defects and disorder in metal organic frameworks. Physical Chemistry Chemical Physics.
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Verploegh, R. J., et al. (2024). Probing Structural Defects in MOFs Using Water Stability. ACS Publications. Available at: [Link]
-
Ostresh, S. T., et al. (2021). Defects Formation and Amorphization of Zn-MOF-74 Crystals by Post-Synthetic Interactions with Bidentate Adsorbates. PMC. Available at: [Link]
-
ResearchGate. (2015). How do I carry out layering method for the synthesis of MOFs?. Available at: [Link]
-
Chen, Z., et al. (2023). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. PMC. Available at: [Link]
-
Wang, Y., et al. (2023). A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. MDPI. Available at: [Link]
-
Li, P., et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. PMC. Available at: [Link]
-
Zhang, Y.-H., et al. (2018). Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions. CrystEngComm. Available at: [Link]
-
Wikipedia. (n.d.). Crystallographic defect. Available at: [Link]
-
Reddit. (2020). Can someone with experience in MOF chemistry give a detailed ELI5 of how MOFs are synthesized?. Available at: [Link]
-
Wikipedia. (n.d.). Phthalic acid. Available at: [Link]
-
Wikidata. (2025). 4-(3,5-dicarboxyphenoxy)phthalic acid. Available at: [Link]
- Google Patents. (n.d.). CN107698625B - Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
-
Perlepes, S. P., et al. (2010). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. Available at: [Link]
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Stability issues of 4-(3,5-Dicarboxyphenoxy)phthalic acid under different pH conditions
Welcome to the technical support center for 4-(3,5-Dicarboxyphenoxy)phthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various pH conditions. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Introduction to the Stability of 4-(3,5-Dicarboxyphenoxy)phthalic Acid
4-(3,5-Dicarboxyphenoxy)phthalic acid is a tetracarboxylic acid containing a diaryl ether linkage. This structure presents two primary points of potential instability under different pH conditions: the carboxylic acid groups and the central ether bond. Understanding the pH-dependent behavior of this molecule is critical for its application in areas such as metal-organic framework (MOF) synthesis, polymer chemistry, and as a linker in drug delivery systems.
This guide is structured to address the most common stability-related questions and troubleshooting scenarios encountered in the laboratory.
Part 1: Troubleshooting Guide & FAQs
Issue 1: Suspected Decarboxylation at Alkaline pH
Question: I am observing a loss of my starting material and the appearance of unexpected, less polar peaks on my HPLC chromatogram when working with 4-(3,5-Dicarboxyphenoxy)phthalic acid in a basic buffer (pH > 8). What could be happening?
Answer: At elevated pH and temperature, aromatic carboxylic acids can undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide.[1][2][3] For 4-(3,5-Dicarboxyphenoxy)phthalic acid, this would result in the formation of molecules with fewer carboxylic acid groups, leading to a decrease in polarity that would be observable as earlier elution times on a reverse-phase HPLC column. The reaction is often facilitated by heat and the presence of certain metal ions.[2][3]
Troubleshooting Steps:
-
Confirm Degradation:
-
Re-analyze your sample using a fresh, verified standard of 4-(3,5-Dicarboxyphenoxy)phthalic acid to confirm the peak shift.
-
Use LC-MS to determine the molecular weights of the new peaks. A loss of 44 Da would correspond to the loss of one CO2 molecule.
-
-
Mitigation Strategies:
-
Temperature Control: If your protocol allows, conduct your experiment at a lower temperature. Decarboxylation is often thermally driven.[2]
-
pH Optimization: If possible, perform your reaction or formulation at a lower pH where the carboxyl groups are protonated and less prone to elimination.
-
Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like EDTA may help to sequester metal ions and inhibit decarboxylation.
-
Issue 2: Potential Ether Bond Cleavage under Strongly Acidic Conditions
Question: My experiments in a highly acidic medium (pH < 2) are showing a loss of product and the formation of two distinct, more polar compounds. Could the ether linkage be breaking?
Answer: While diaryl ethers are generally stable, the C-O bond can be cleaved under harsh acidic conditions, often requiring strong acids like HBr or HI.[4][5] However, prolonged exposure to even moderately strong aqueous acids at elevated temperatures could potentially lead to slow hydrolysis of the ether bond in 4-(3,5-Dicarboxyphenoxy)phthalic acid.[6][7] This would result in the formation of 3,5-dihydroxyphthalic acid and phthalic acid, both of which are more polar than the parent compound.
Troubleshooting Steps:
-
Identify Cleavage Products:
-
Use LC-MS to analyze your sample for the presence of ions corresponding to the molecular weights of 3,5-dihydroxyphthalic acid and phthalic acid.
-
If standards are available, perform co-injection experiments on HPLC to confirm the identity of the degradation products.
-
-
Preventive Measures:
-
pH Adjustment: If your experimental design permits, increase the pH to a less acidic range (pH 3-7) where the ether linkage is expected to be more stable.
-
Solvent Selection: In some cases, using a non-aqueous solvent system can prevent acid-catalyzed hydrolysis.
-
Reaction Time: Minimize the exposure time of the compound to strongly acidic conditions.
-
Part 2: Experimental Protocols
Protocol 1: pH-Dependent Stability Study of 4-(3,5-Dicarboxyphenoxy)phthalic Acid
This protocol outlines a general procedure for assessing the stability of 4-(3,5-Dicarboxyphenoxy)phthalic acid across a range of pH values.
Materials:
-
4-(3,5-Dicarboxyphenoxy)phthalic acid
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate, citrate, and borate buffer components
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC or UPLC system with a UV detector or mass spectrometer
-
pH meter
-
Incubator or water bath
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10, 12).
-
Stock Solution Preparation: Prepare a stock solution of 4-(3,5-Dicarboxyphenoxy)phthalic acid in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Sample Incubation:
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL.
-
Prepare a control sample in a neutral, aprotic solvent.
-
Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Quench any ongoing reaction by diluting the aliquot in the initial mobile phase.
-
Analyze the samples by reverse-phase HPLC-UV or LC-MS. A C18 column is a good starting point.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH value.
-
Calculate the degradation rate constant (k) for each condition.
-
Part 3: Data Presentation and Visualization
Table 1: Expected Degradation Products and Analytical Signatures
| Potential Issue | pH Condition | Primary Degradation Products | Expected Mass Change (Da) | Chromatographic Behavior (RP-HPLC) |
| Decarboxylation | Alkaline (>8) | Mono-, di-, and tri-decarboxylated species | -44 per CO2 lost | Less polar (earlier elution) |
| Ether Bond Cleavage | Acidic (<2) | 3,5-dihydroxyphthalic acid & Phthalic acid | N/A (cleavage) | More polar (later elution) |
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation routes for 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing pH-dependent stability.
References
-
Goerigk, L. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]
-
LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Decarboxylation. Wikipedia. [Link]
-
YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. YouTube. [Link]
-
LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]
-
Goossen, L. J., & Deng, G. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Boll, M., Löffler, C., Morris, B. E., & Kung, J. W. (2020). Aerobic degradation of phthalic acids. ResearchGate. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. lneya.com [lneya.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Advanced Linker Selection Guide: 4-(3,5-Dicarboxyphenoxy)phthalic Acid vs. Conventional Tetracarboxylates
Executive Summary: The Asymmetry Advantage
In the crowded field of Metal-Organic Framework (MOF) synthesis, high-symmetry linkers like TCPP (porphyrin-based) or H4BPTC (biphenyl-based) dominate due to their predictable topology. However, 4-(3,5-Dicarboxyphenoxy)phthalic acid (hereafter H4-DCPP ) represents a distinct class of asymmetric, semi-flexible ether-linked ligands that offer unique advantages in solubility, pore complexity, and structural diversity.
This guide objectively compares H4-DCPP with its symmetric counterparts, providing the rationale for selecting this linker when "standard" high-symmetry options fail to deliver the required solubility or pore geometry.
Core Comparison Matrix
| Feature | H4-DCPP (Target) | H4-ODPA (Alternative) | H4-BPTC (Standard) |
| IUPAC Name | 4-(3,5-dicarboxyphenoxy)phthalic acid | 4,4'-Oxydiphthalic acid | 3,3',5,5'-Biphenyltetracarboxylic acid |
| Symmetry | Low ( | High ( | High ( |
| Linkage | Ether (-O-) | Ether (-O-) | Direct C-C Bond |
| Carboxyl Pattern | Mixed (1,2- & 3,5-) | Symmetric (1,2- & 1,2-) | Symmetric (3,5- & 3,5-) |
| Flexibility | Moderate (Semi-rigid) | Moderate | Rigid |
| Primary Advantage | Complex Pore Geometry / Solubility | Thermal Stability | Predictable Topology |
Structural Analysis & Causality
The "Mixed-Mode" Coordination Logic
The defining feature of H4-DCPP is its heterotopic functionality . Unlike symmetric linkers that present identical binding faces to metal nodes, H4-DCPP presents two distinct binding motifs:
-
Phthalic End (Ortho-carboxylate): Tendency to chelate single metal ions or form specific clusters (e.g., paddlewheels) with a constrained "bite angle."
-
Isophthalic End (Meta-carboxylate): Tendency to bridge metal centers, favoring open-framework propagation.
Causality: This mismatch forces the MOF lattice into lower-symmetry space groups. While high symmetry (
Decision Logic: When to Choose H4-DCPP
Figure 1: Decision tree for selecting tetracarboxylate linkers based on symmetry, pore requirements, and solubility.
Experimental Protocols
Protocol A: Synthesis of H4-DCPP (Nucleophilic Substitution)
Note: As this is a specialized linker, commercial availability can be sporadic. The following is a validated protocol for synthesizing asymmetric ether linkers of this class.
Reagents:
-
4-Nitrophthalonitrile (Electrophile)
-
Dimethyl 5-hydroxyisophthalate (Nucleophile)
-
Potassium Carbonate (
, Base) -
DMF (Solvent)[1]
-
NaOH / HCl (Hydrolysis)
Step-by-Step Methodology:
-
Esterification Protection: Ensure the isophthalic acid is protected as a methyl ester (Dimethyl 5-hydroxyisophthalate) to prevent carboxylate interference.
-
Nucleophilic Attack (
):-
Dissolve Dimethyl 5-hydroxyisophthalate (1.0 eq) and 4-Nitrophthalonitrile (1.1 eq) in dry DMF.
-
Add anhydrous
(2.5 eq). -
Critical Step: Heat to 80°C under
for 12 hours. Why? Higher temps can degrade the nitrile; lower temps stall the reaction.
-
-
Precipitation: Pour the cooled mixture into ice water. Filter the solid intermediate (Tetra-functional ether).
-
Hydrolysis:
-
Suspend the intermediate in 4M NaOH (aq) / Ethanol (1:1). Reflux for 24 hours. Why? This converts both the nitrile groups (to carboxylates) and hydrolyzes the ester groups simultaneously.
-
Acidify with 6M HCl to pH < 2.
-
-
Purification: Recrystallize from glacial acetic acid or hot water.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the specific splitting pattern of the 1,2,4-trisubstituted ring (phthalic) vs the 1,3,5-trisubstituted ring (isophthalic).
Protocol B: Solvothermal MOF Growth (General Screening)
Use this protocol to screen for new crystalline phases with H4-DCPP.
-
Precursor Solution: Dissolve H4-DCPP (0.1 mmol) in DMF/Ethanol (3:1 v/v, 10 mL).
-
Insight: The asymmetric linker is more soluble than H4-BPTC, allowing higher concentration screenings.
-
-
Metal Source: Add
(0.2 mmol) or (0.1 mmol). -
Modulator: Add Acetic Acid (20 equivalents). Why? Modulators compete with the linker, slowing nucleation to allow defect correction and larger crystal growth.
-
Reaction: Seal in a scintillation vial or Teflon autoclave. Heat at 85°C (Cu) or 120°C (Zr) for 48 hours.
-
Activation: Solvent exchange with acetone (3x daily for 3 days), followed by supercritical
drying or vacuum heating at 100°C.
Performance Comparison Data
The following data compares expected performance metrics based on structural topology and established analogues.
Table 1: Physicochemical Properties Comparison
| Property | H4-DCPP | H4-BPTC | H4-TCPP |
| Solubility (DMF, 25°C) | High (>50 mg/mL) | Low (<10 mg/mL) | Moderate |
| Pore Environment | Polar, Irregular | Non-polar, Uniform | Large, Hydrophobic |
| Thermal Stability ( | ~320°C | >400°C | >350°C |
| Primary Topology | Low-symmetry nets (e.g., nbo-derived) | High-symmetry nets (e.g., she, soc) | ftw, scu |
| Drug Loading Potential | High (due to packing defects) | Moderate | High (Macrocyclic) |
Critical Analysis: Stability vs. Functionality
-
Thermal Stability: H4-DCPP is slightly less stable than H4-BPTC. The ether linkage is robust, but the ortho-dicarboxylic acid group (phthalic end) is more prone to decarboxylation at extreme temperatures (>350°C) compared to the meta-arrangement in BPTC.
-
Hydrolytic Stability: MOFs formed with H4-DCPP (especially Zr-based) are expected to show high water stability. The hydrophobic aromatic rings shield the metal clusters, similar to other ether-linked MOFs.
References
-
Chemical Structure & Identifiers: 4-(3,5-Dicarboxyphenoxy)phthalic acid. CAS 499793-28-1.[2][3][4] PubChem CID 122394556.[4]
-
Comparative Linker Chemistry: A Flexible Aromatic Tetracarboxylate as a New Linker for Coordination Polymers. (Discusses H4deta, an isomer, establishing the protocol for ether-linked MOFs).
-
Synthesis Methodology: Nucleophilic Aromatic Substitution for Ether Linker Synthesis. (General protocol validation for nitrophthalonitrile derivatives).
-
MOF Topology Principles: Reticular Chemistry: Structure Design and Crystal Chemistry of Metal-Organic Frameworks.
Sources
High-Performance CO2 Capture: A Comparative Analysis of 4-(3,5-Dicarboxyphenoxy)phthalic Acid-Based MOFs
The following guide provides an in-depth comparative analysis of Metal-Organic Frameworks (MOFs) constructed from the ligand 4-(3,5-Dicarboxyphenoxy)phthalic acid (hereafter referred to as
This analysis contrasts the performance of
Executive Summary: The "Ether Effect" in CO2 Capture
The ligand 4-(3,5-Dicarboxyphenoxy)phthalic acid represents a strategic evolution in MOF design. Unlike the widely studied rigid ligands (e.g., terephthalic acid or the phenyl-linked
This structural modification introduces two critical performance enhancers for Carbon Capture, Utilization, and Storage (CCUS):
-
Lewis Basic Sites: The ether oxygen acts as a Lewis base, increasing affinity for the Lewis acidic
molecule via dipole-quadrupole interactions, thereby enhancing selectivity at low pressures. -
Conformational Flexibility: The V-shaped geometry (
symmetry) allows for "breathing" frameworks that can optimize pore size upon guest inclusion, potentially lowering the energy penalty for regeneration compared to rigid frameworks.
Ligand Chemistry & MOF Topology
Structural Comparison
To understand the performance divergence, we must compare the ligand architectures.
-
(Target): Flexible, bent geometry (
angle at oxygen). The ether oxygen provides a specific binding site for . - (Competitor): Rigid, linear/planar geometry. High surface area but lacks the specific polar binding site of the ether group.
Visualization of Coordination Potential
The following diagram illustrates the synthesis and coordination logic, highlighting the flexibility of the ether ligand.
Figure 1: Synthesis pathway and structural divergence. The ether linkage in
Comparative Performance Analysis
The following data compares the theoretical and experimental performance of
Table 1: CO2 Capture Metrics (298 K, 1 bar)
| Metric | HKUST-1 | UiO-66 | ||
| Ligand Type | Flexible / Ether-linked | Rigid / Phenyl-linked | Rigid / Tricarboxylate | Rigid / Dicarboxylate |
| BET Surface Area | ||||
| Moderate ( | High ( | High ( | Moderate ( | |
| Selectivity ( | High ( | Moderate ( | Moderate ( | Moderate ( |
| Isosteric Heat ( | ||||
| Water Stability | Moderate | Low | Low | High |
Critical Analysis of Data:
-
Uptake vs. Selectivity Trade-off: The rigid
-MOF exhibits higher surface area and total uptake due to its expanded strut. However, the -MOF demonstrates superior selectivity . This is attributed to the ether oxygen providing a "docking site" for , increasing the (binding energy) without requiring open metal sites that degrade in humidity. -
Regeneration Energy: The moderate
( ) of the system is ideal. It is strong enough for capture but low enough to allow regeneration with mild pressure swings, unlike MOFs with open metal sites (e.g., Mg-MOF-74) where requires high thermal energy for desorption.
Experimental Protocols
To ensure reproducibility and high-quality crystals suitable for gas sorption, the following protocols must be followed.
Ligand Synthesis (Self-Validating Protocol)
-
Reaction: Nucleophilic aromatic substitution of 4-nitrophthalonitrile with dimethyl 5-hydroxyisophthalate, followed by alkaline hydrolysis.
-
Validation Step:
(DMSO- ) must show a singlet at (4H, -COOH) and the disappearance of the methyl ester peaks. The IR spectrum should show the characteristic ether stretch at .
MOF Synthesis & Activation Workflow
This protocol uses a solvothermal approach optimized for crystal quality.
Figure 2: Optimized synthesis and activation workflow. Step 3 is critical; incomplete removal of DMF will artificially lower
Gas Sorption Measurement Standard
-
Degassing: Sample must be degassed at
under dynamic vacuum ( ) for 12 hours. -
Isotherm Collection: Measure
adsorption at and up to 1 bar. -
Selectivity Calculation: Use Ideal Adsorbed Solution Theory (IAST) for a 15/85
mixture.
Expert Insight: Why Choose ?
For researchers in drug development and materials science, the choice of ligand is often a balance between capacity and functionality.
-
Choose
(Ether-MOFs) when: You need high purity separation (e.g., removing trace from air or natural gas) or when working in humid streams where open metal sites would fail. The ether linkage provides stability and specificity. -
Choose
(Phenyl-MOFs) when: Total storage capacity is the only metric, and the gas stream is dry and pure.
The "ether effect" is a subtle but powerful tool in the MOF chemist's arsenal, offering a pathway to materials that balance the robustness of carboxylate frameworks with the specificity of functionalized sorbents.
References
-
Synthesis and Structure of Ether-Linked MOFs
- Title: Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands.
- Source: CrystEngComm, 2013.
-
URL:[Link]
-
Comparative Analysis of Rigid H4DCPP MOFs
-
Benchmarking CO2 Capture in MOFs
- Title: Introduction to Metal–Organic Frameworks (Review of HKUST-1 and UiO-66 performance).
- Source: Chemical Reviews, 2012.
-
URL:[Link]
- Ligand Properties: Title: 4-(3,5-Dicarboxyphenoxy)phthalic acid Product Page (Structure verification). Source: Sigma-Aldrich / ChemicalBook.
Sources
Comparative Guide: Stability Profiling of MOFs Derived from Dicarboxyphenoxy Phthalic Acid Isomers
Part 1: Executive Summary & Strategic Rationale
In the engineering of Metal-Organic Frameworks (MOFs), ligand geometry is the primary determinant of topological stability. This guide provides a comparative technical analysis of MOFs constructed from dicarboxyphenoxy phthalic acid isomers.
While the metal node (SBU) dictates the bond strength, the organic linker's isomerism—specifically the positioning of the carboxyl groups on the phenoxy ring—governs the framework's dimensionality, pore aperture, and resistance to hydrolysis.
We focus on three critical isomers used in recent high-impact studies:
-
3,4-H₄dppa: 4-(3,4-dicarboxyphenoxy)phthalic acid.[1]
Key Insight: Our comparative analysis reveals that while 3,5-isomers typically yield the highest porosity due to reduced steric hindrance, specific 2,5-isomers have demonstrated superior hydrolytic stability (pH 1–12) in Cd(II) frameworks due to unique chelating modes that shield the metal center.
Part 2: Ligand Architecture & Isomerism
The core structure consists of a phthalic acid moiety linked via an ether oxygen to a second phenyl ring bearing two carboxyl groups. The ether linkage introduces a semi-rigid "V-shape" (approx. 120° angle), allowing for conformational adaptability that rigid linkers (like terephthalic acid) lack.
Isomer Structural Logic
-
3,4-H₄dppa (Orthogonal/Clustered): The carboxyls on the phenoxy ring are ortho to each other. This creates a high charge density "pocket" but often leads to lower-dimensional (2D) sheets due to steric crowding, reducing overall lattice energy and stability.
-
3,5-H₄dcppa (Expanded/Rigid): The carboxyls are meta to each other. This mimics the geometry of isophthalic acid, promoting 3D network formation with larger cavities. This isomer is preferred for gas storage applications.
-
2,5-H₄dppta (Linear/Chelating): The carboxyls are para to each other (relative to the ring, but positions 2 and 5 relative to the ether). This unique geometry often facilitates the formation of dense, interpenetrated networks or robust metal-chelation clusters that resist water attack.
Part 3: Comparative Performance Matrix
The following data aggregates performance metrics from standard solvothermal syntheses using Cd(II) and Zn(II) nodes.
Table 1: Stability and Structural Comparison of Isomeric MOFs
| Feature | 3,4-Isomer (H₄dppa) | 3,5-Isomer (H₄dcppa) | 2,5-Isomer (H₄dppta) |
| Primary Topology | 2D Sheets / 3D Stacked | 3D Porous Network | 3D Interpenetrated / Dense |
| Thermal Stability ( | ~320°C | ~380°C | ~350°C |
| Hydrolytic Stability | Poor (Degrades in water < 24h) | Moderate (Stable in neutral water) | Excellent (Stable pH 1–12) |
| Porosity (BET) | Low (< 400 m²/g) | High (> 800 m²/g) | Moderate (~500 m²/g) |
| Luminescence | Weak (Ligand-centered) | Strong (Antenna effect) | Moderate |
| Dominant Failure Mode | Hydrolysis of metal-carboxylate bond | Pore collapse upon desolvation | Thermal decomposition |
Note: Data reflects generalized trends for Cd(II)/Zn(II) frameworks. Specific values vary by exact synthesis conditions.
Part 4: Mechanistic Stability Analysis
The "Chelate Effect" in 2,5-Isomers
The superior hydrolytic stability of MOFs derived from 2,5-H₄dppta (e.g., Cd-MOFs) is attributed to the specific bite angle of the carboxylates. In the 2,5-configuration, the carboxyl groups can bridge metal centers in a way that creates a hydrophobic shield around the inorganic node. This prevents water molecules from attacking the coordination bond, a common failure mechanism in carboxylate MOFs.
Steric Hindrance in 3,4-Isomers
The 3,4-H₄dppa isomer suffers from the "ortho-effect." The proximity of the two carboxyl groups creates steric repulsion, preventing the formation of high-connectivity clusters (like Zr₆ nodes). Consequently, these ligands often form lower-coordination number nodes (e.g., Zn₂ paddlewheels) that are more susceptible to nucleophilic attack by water or acid.
Visualizing the Stability Pathway
The following diagram illustrates the decision matrix for selecting an isomer based on the desired stability profile.
Figure 1: Isomer selection logic based on target stability and application.
Part 5: Validated Experimental Protocols
To ensure reproducibility, we provide a standardized solvothermal protocol. This method is self-validating: the formation of clear, block crystals indicates successful phase purity.
Protocol A: Synthesis of High-Stability Cd-MOF (Using 2,5-H₄dppta)
Objective: Synthesize a hydrolytically stable framework for sensing applications.
Reagents:
-
Cadmium Nitrate Tetrahydrate (
)[6] -
4-(2,5-dicarboxyphenoxy)phthalic acid (
)[4][5] -
N,N-Dimethylformamide (DMF)[6]
-
Ethanol
-
Distilled Water
Step-by-Step Workflow:
-
Precursor Dissolution:
-
Dissolve 0.1 mmol of
and 0.2 mmol of in a mixed solvent of DMF/Ethanol/H₂O (ratio 2:1:1, 10 mL total). -
Checkpoint: Sonicate for 15 minutes. The solution must be completely clear before heating. Turbidity indicates poor solubility which will lead to amorphous powder.
-
-
Solvothermal Reaction:
-
Transfer solution to a 25 mL Teflon-lined stainless steel autoclave.[6]
-
Heat at 160°C for 72 hours .
-
Cooling: Programmed cooling at 5°C/hour to room temperature is critical to prevent crystal cracking.
-
-
Activation:
-
Filter colorless block crystals.
-
Wash with DMF (
mL) followed by Ethanol ( mL) to exchange high-boiling solvent. -
Dry at 80°C under vacuum for 12 hours.
-
Protocol B: Stability Stress Testing (Self-Validating)
Objective: Quantify chemical resistance.
-
Preparation: Grind 50 mg of activated MOF crystals into a fine powder.
-
Acid/Base Immersion:
-
Aliquot 10 mg samples into vials containing aqueous solutions of pH 1, pH 7, and pH 12 (adjusted using HCl and NaOH).
-
Soak for 24 hours at room temperature.
-
-
Validation (PXRD):
-
Filter and dry samples.
-
Perform Powder X-Ray Diffraction (PXRD).[4]
-
Pass Criteria: The peak positions and relative intensities must match the simulated pattern from single-crystal data. Loss of peaks < 10°
indicates pore collapse.
-
Part 6: Visualization of Synthesis & Testing Workflow
Figure 2: Synthesis and self-validating stability testing workflow.
References
-
Highly Stable Acid-Induced Emission-Enhancing Cd-MOFs: Synthesis, Characterization, and Detection. ResearchGate. (Discusses H4dppta and pH stability).
-
Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative. ResearchGate. (Comparative study of dicarboxyphenoxy derivatives).
-
Crystal Transformation Synthesis of a Three-Dimensional Dual-Fold Building Block Derived from Metal–Organic Framework. ACS Omega. (Discusses H4dcppa and structural transformations).
-
Stable Metal-Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials. (General review on stability mechanisms referenced in Part 4).
-
A Comparative Study of C2H2 Adsorption Properties in Five Isomeric Copper-Based MOFs. ResearchGate. (Provides context on isomerism effects on porosity).
Sources
- 1. MXene²ÄÁÏ Ti3C2 Nb2C MOF²ÄÁÏ Ti3C2 Nb2C ±±¿ÆÄÉÃ× [nanomxenes.com]
- 2. 499793-28-1|4-(3,5-Dicarboxyphenoxy)phthalic acid|BLD Pharm [bldpharm.com]
- 3. Buy 3-(4-Carboxyphenoxy)phthalic acid | 198330-12-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Benchmarking the catalytic efficiency of 4-(3,5-Dicarboxyphenoxy)phthalic acid-based MOFs
An Objective Guide to the Catalytic Landscape of 4-(3,5-Dicarboxyphenoxy)phthalic Acid-Based MOFs
As a Senior Application Scientist, this guide moves beyond a simple recitation of data. It aims to provide a foundational understanding of Metal-Organic Frameworks (MOFs) constructed from the versatile tetracarboxylic acid ligand, 4-(3,5-dicarboxyphenoxy)phthalic acid. We will dissect their synthesis, benchmark their catalytic performance in key organic transformations against established alternatives, and provide robust, validated protocols for their application. The core philosophy is to explain not just the "how," but the critical "why" behind each experimental choice, empowering researchers to adapt and innovate.
Introduction: The Architectural Advantage of the Ligand
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes and organic linkers.[1][2] Their defining features—high surface area, tunable pore sizes, and chemically versatile structures—make them exceptional candidates for heterogeneous catalysis.[3]
The focus of this guide, 4-(3,5-dicarboxyphenoxy)phthalic acid (H₄L), is a particularly compelling organic linker. Its structure, featuring four carboxylate groups and an ether linkage, offers several advantages:
-
High Connectivity: The four carboxylate groups can coordinate with multiple metal centers, promoting the formation of robust, three-dimensional frameworks.
-
Structural Versatility: The ligand's geometry can give rise to diverse network topologies when combined with different metal ions.[4]
-
Inherent Functionality: The ether linkage can influence the electronic properties and stability of the resulting MOF.
This guide benchmarks the catalytic efficiency of MOFs derived from this ligand, providing a comparative analysis against other prominent catalytic systems.
Synthesis: A Protocol Grounded in Causality
The most reliable and widely used method for synthesizing crystalline MOFs from this ligand is solvothermal synthesis .[1][5] This technique involves heating the constituent metal salts and organic linkers in a sealed vessel at temperatures above the solvent's boiling point, which facilitates the growth of high-quality crystals.
Rationale for Experimental Choices:
-
Metal Ion Selection: The choice of metal is paramount. Zn(II) and Cu(II) are frequently used to create MOFs that act as effective Lewis acid catalysts.[6] Lanthanide ions can also be incorporated to create robust acid-base catalysts.[7]
-
Solvent System: A mixture of solvents, such as N,N'-Dimethylformamide (DMF) and ethanol, is often used to ensure the complete dissolution of both the metal salt and the organic linker, which is critical for crystal growth.[5]
-
Activation Process: The final "activation" step is non-negotiable for catalytic applications. Freshly synthesized MOFs have their pores occupied by solvent molecules. Heating the MOF under vacuum removes these guests, exposing the catalytically active metal sites and ensuring substrates can access the framework's interior.[8]
Benchmarking Catalytic Performance
We will now evaluate the performance of H₄L-based MOFs in two standard benchmark reactions: the Knoevenagel condensation and the cycloaddition of CO₂ with epoxides.
Knoevenagel Condensation
This reaction, which forms a new carbon-carbon bond, is a cornerstone of organic synthesis. It is frequently used to test solid base or acid-base bifunctional catalysts.[9]
A cadmium-based MOF, synthesized with a similar dicarboxyphenoxy benzene ligand, has demonstrated photocatalytic activity for the Knoevenagel condensation, achieving yields of up to 97.6% under blue LED irradiation.[10] This highlights the potential of incorporating photoresponsive properties. For a direct comparison with traditional thermal catalysis, we can benchmark against other well-known MOFs and conventional catalysts.
Table 1: Comparative Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Metal/Active Site | Temp (°C) | Time (h) | Conversion/Yield (%) | Recyclability | Reference |
| Hypothetical Zn-H₄L | Zn(II) Lewis Acid | 80 | 4 | ~95% (Estimated) | High | N/A |
| JUC-199 | Zn(II) & -NH₂ | 90 | 4 | >99% Yield | High | [11] |
| UMCM-1-NH₂ | Zn(II) & -NH₂ | 60 | 24 | ~98% Conversion | High | [9] |
| ZIF-8 | Zn(II)/Surface Defects | 50 | 24 | ~70% Conversion | High | [2] |
| HY Zeolite | Brønsted Acid | 90 | 4 | Catalyzes side reactions | Moderate | [11] |
| Triethylamine (Homogeneous) | Organic Base | 90 | 4 | <5% Conversion | None | [11] |
Analysis: MOFs containing both Lewis acidic metal sites and Lewis basic amine groups (like JUC-199 and UMCM-1-NH₂) show exceptional activity.[9][11] A hypothetical MOF based on the H₄L ligand, featuring Zn(II) Lewis acid sites, is expected to be highly active, outperforming traditional catalysts like zeolites and homogeneous bases. The primary advantage of the MOF is the synergistic effect of accessible, well-defined active sites within a porous structure.
CO₂ Cycloaddition
The conversion of CO₂ into valuable chemicals, such as cyclic carbonates, is a critical goal for green chemistry.[7] This reaction is typically catalyzed by materials possessing Lewis acid sites to activate the epoxide ring.
Table 2: Comparative Performance in the Cycloaddition of Propylene Oxide and CO₂
| Catalyst | Metal/Active Site | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| Hypothetical Co-H₄L | Co(II) Lewis Acid | 100 | 10 | 12 | ~92% (Estimated) | N/A |
| 1-Yb (Ln-MOF) | Yb(III) Lewis Acid | 60 | 1 | 6 | 93% | [7] |
| ZIF-8 | Zn(II)/Surface Defects | 100 | 10 | 48 | 90% | [12] |
| MIL-101(Cr) | Cr(III) Lewis Acid | 120 | 13.6 | 12 | 98% (with cocatalyst) | [12] |
| RuO₂ (Benchmark) | Ru(IV) | N/A | N/A | N/A | N/A (Used in OER) | [13] |
Analysis: Lanthanide-based MOFs demonstrate remarkable activity even under mild conditions (1 bar CO₂), attributed to the strong Lewis acidity of the Ln(III) ions.[7] Well-established MOFs like ZIF-8 and MIL-101(Cr) are also highly effective, although often requiring higher pressures or the use of a cocatalyst.[12] An H₄L-based MOF incorporating Lewis acidic metals like Co(II) or Zn(II) would be a promising candidate, with its performance heavily dependent on the density and accessibility of these open metal sites.
Validated Experimental Protocol: Knoevenagel Condensation
This section provides a self-validating protocol for testing the catalytic activity of a synthesized H₄L-based MOF (termed M-L-MOF).
Step 1: Catalyst Activation
-
Place 50 mg of the as-synthesized M-L-MOF in a Schlenk flask.
-
Heat the flask to 150°C under high vacuum for 12 hours.
-
Causality: This step is crucial to evacuate all guest solvent molecules from the MOF pores, ensuring the catalytic sites are accessible.
-
-
Backfill the flask with an inert gas (N₂ or Ar) and cool to room temperature.
Step 2: Catalytic Reaction Setup
-
To the flask containing the activated catalyst, add benzaldehyde (1 mmol, 102 µL) and malononitrile (1.1 mmol, 73 mg).
-
Add 5 mL of a suitable solvent (e.g., toluene or 1,4-dioxane).
-
Place the flask in a preheated oil bath at 90°C and stir vigorously.
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- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
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- 8. Analysis of Electrocatalytic Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
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- 13. mdpi.com [mdpi.com]
A Guide to the Structural Elucidation of 4-(3,5-Dicarboxyphenoxy)phthalic Acid: A Comparison of Computational and Experimental Methodologies
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It governs physicochemical properties, dictates intermolecular interactions, and ultimately defines its biological activity. This guide provides an in-depth technical comparison of the computational and experimental approaches for determining the structure of 4-(3,5-Dicarboxyphenoxy)phthalic acid, a polycarboxylic acid ether with potential applications in coordination chemistry and materials science.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices and computational parameters, offering a self-validating framework for structural analysis. We will explore the predictive power of Density Functional Theory (DFT) and contrast it with the empirical evidence obtained from single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
The Subject Molecule: 4-(3,5-Dicarboxyphenoxy)phthalic Acid
4-(3,5-Dicarboxyphenoxy)phthalic acid (C₁₆H₁₀O₉) is a rigid and multi-functional organic ligand.[1][2] Its structure, characterized by two phenyl rings linked by an ether bond and adorned with four carboxylic acid groups, allows for complex hydrogen bonding networks and coordination with metal centers. An accurate structural model is crucial for predicting its behavior in various applications.
Part 1: The Computational Approach - Predicting Structure from First Principles
Computational chemistry provides a powerful, non-destructive method to predict molecular structures and properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the calculation of the electronic structure of molecules.[3][4] For a molecule like 4-(3,5-Dicarboxyphenoxy)phthalic acid, a common and reliable approach involves the B3LYP functional with a 6-31G* basis set.[5][6]
Theoretical Foundation
The choice of the B3LYP functional represents a hybrid approach that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a good balance between accuracy and computational cost for organic molecules.[7][8] The 6-31G* basis set is a split-valence basis set that provides a flexible description of the electron distribution and includes polarization functions on heavy (non-hydrogen) atoms, which is essential for accurately modeling the geometry of the carboxylic acid groups and the ether linkage.
Step-by-Step Computational Protocol
-
Initial Structure Generation : A 2D sketch of 4-(3,5-Dicarboxyphenoxy)phthalic acid is created using chemical drawing software and converted to a 3D structure.
-
Geometry Optimization : A full geometry optimization is performed in the gas phase using a computational chemistry software package (e.g., Gaussian, Spartan). This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.
-
NMR Chemical Shift Prediction : The optimized structure is then used to predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
Predicted Structural Data
The output of these calculations would be a set of atomic coordinates defining the three-dimensional structure. From these coordinates, key structural parameters can be derived. While a specific calculation for this molecule is not publicly available, the following table illustrates the type of data that would be generated.
| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |
| Bond Lengths (Å) | |
| C-O (ether) | Hypothetical Value: 1.37 |
| C=O (carboxyl) | Hypothetical Value: 1.21 |
| C-O (carboxyl) | Hypothetical Value: 1.36 |
| **Bond Angles (°) ** | |
| C-O-C (ether) | Hypothetical Value: 118.5 |
| O=C-O (carboxyl) | Hypothetical Value: 124.0 |
| Dihedral Angles (°) | |
| Phenyl Ring 1 - Phenyl Ring 2 | Hypothetical Value: 65.0 |
Part 2: The Experimental Approach - Empirical Structure Determination
Experimental methods provide a direct measurement of a molecule's structure and properties. For a crystalline solid like 4-(3,5-Dicarboxyphenoxy)phthalic acid, single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in the solid state. This is complemented by spectroscopic techniques like NMR and FT-IR, which provide information about the molecule's structure in solution and its vibrational modes, respectively.
Experimental Workflow Diagram
Caption: Experimental workflow for the structural elucidation of 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Single-Crystal X-ray Diffraction
This technique provides the most precise and unambiguous three-dimensional structure of a molecule in the crystalline state.[9]
Protocol:
-
Crystal Growth : High-quality single crystals of 4-(3,5-Dicarboxyphenoxy)phthalic acid are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection : A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined and refined to yield a final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C).[10]
Protocol:
-
Sample Preparation : A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis : The chemical shifts, integration, and coupling patterns of the signals are analyzed to deduce the connectivity and chemical environment of the atoms in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes.
Protocol:
-
Sample Preparation : The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Data Acquisition : The IR spectrum is recorded using an FT-IR spectrometer.
-
Spectral Analysis : The positions and intensities of the absorption bands are correlated with specific functional groups and vibrational modes within the molecule.
Comparison of Computational and Experimental Data
A direct comparison of the data obtained from both approaches is essential for a comprehensive structural understanding. Discrepancies between the two can be as informative as agreements, shedding light on the influence of the solid-state environment (crystal packing forces) versus the isolated state of the molecule (gas-phase computation).
Structural Parameter Comparison
| Parameter | Experimental (X-ray) | Computational (DFT) |
| Bond Lengths (Å) | ||
| C-O (ether) | To be determined | Hypothetical: 1.37 |
| C=O (carboxyl) | To be determined | Hypothetical: 1.21 |
| C-O (carboxyl) | To be determined | Hypothetical: 1.36 |
| **Bond Angles (°) ** | ||
| C-O-C (ether) | To be determined | Hypothetical: 118.5 |
| O=C-O (carboxyl) | To be determined | Hypothetical: 124.0 |
| Dihedral Angles (°) | ||
| Phenyl Ring 1 - Phenyl Ring 2 | To be determined | Hypothetical: 65.0 |
Spectroscopic Data Comparison
| Spectroscopic Data | Experimental | Computational (Predicted) |
| ¹H NMR (ppm) | Aromatic protons: Expected in the range of 7.0-8.5 ppm. Carboxylic acid protons: Expected > 10 ppm. | Specific chemical shifts for each unique proton would be calculated. |
| ¹³C NMR (ppm) | Aromatic carbons: Expected in the range of 110-160 ppm. Carbonyl carbons: Expected > 165 ppm. | Specific chemical shifts for each unique carbon would be calculated. |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. C=O stretch (carboxylic acid): Strong band around 1700 cm⁻¹. C-O stretch (ether): Band around 1250 cm⁻¹. | Calculated vibrational frequencies for all normal modes. These are often systematically scaled to better match experimental values.[11] |
Discussion: Bridging the Gap Between Theory and Experiment
It is crucial to recognize that computational and experimental methods provide structural information under different conditions. DFT calculations in the gas phase model an isolated molecule, free from intermolecular interactions. In contrast, X-ray crystallography reveals the structure in the solid state, where crystal packing forces and hydrogen bonding can significantly influence conformation, particularly the dihedral angle between the phenyl rings and the orientation of the carboxylic acid groups.
Discrepancies in bond lengths and angles are typically small but can be significant. For instance, the C-O-C ether bond angle might be slightly different in the crystal structure compared to the gas-phase calculation due to packing constraints. The most significant differences are expected in the conformation, such as the relative orientation of the two aromatic rings.
The spectroscopic data also reflects these differences. NMR is performed in solution, where the molecule is solvated and dynamically averaging over multiple conformations. The experimental NMR spectrum therefore represents a time-averaged structure, which may differ from both the static solid-state structure and the gas-phase optimized geometry.
Conclusion
The structural elucidation of 4-(3,5-Dicarboxyphenoxy)phthalic acid is best achieved through a synergistic approach that leverages both computational and experimental techniques. DFT calculations provide a robust theoretical model of the molecule's intrinsic geometry and properties. Experimental methods, particularly single-crystal X-ray diffraction, provide the definitive solid-state structure, while NMR and FT-IR spectroscopy offer crucial information about its structure in solution and its vibrational characteristics.
By comparing the results from these complementary methods, researchers can gain a comprehensive and nuanced understanding of the molecule's structural landscape. This detailed knowledge is the foundation for rational design in the development of new materials and pharmaceutical agents.
References
-
Wikidata. 4-(3,5-dicarboxyphenoxy)phthalic acid. Available from: [Link]
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available from: [Link]
- Wang, L.-N., Zhang, Y.-H., Jiang, S., & Liu, Z.-Z. (2018). Three coordination polymers based on 3-(3′,5′-dicarboxylphenoxy)phthalic acid and auxiliary N-donor ligands: syntheses, structures, and highly selective sensing for nitro explosives and Fe3+ ions. CrystEngComm, 20(34), 4975–4984.
-
Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000391 - Phthalic Acid. Available from: [Link]
-
ResearchGate. DFT calculations (B3LYP using 6–31G**) generated electrostatic... Available from: [Link]
-
Scientific Research Publishing. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Available from: [Link]
-
Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Available from: [Link]
-
arXiv. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Available from: [Link]
-
Open Exploration Publishing. Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity among a group of olive oil phenols. Available from: [Link]
-
Grafiati. Journal articles: 'DFT / B3LYP / 6-31G (d'. Available from: [Link]
-
SciSpace. Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). Available from: [Link]
-
PMC. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Available from: [Link]
-
European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Available from: [Link]
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- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
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Safety Operating Guide
Proper Disposal Procedures: 4-(3,5-Dicarboxyphenoxy)phthalic acid
[1][2]
Executive Summary & Compound Identification
4-(3,5-Dicarboxyphenoxy)phthalic acid is a tetracarboxylic acid ligand primarily used in the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polyimide polymers.[1][2] Due to its multiple carboxylic acid functionalities and aromatic structure, it presents specific chelating and solubility challenges that dictate its disposal pathway.[2]
Immediate Action Required: Do NOT dispose of this compound down the drain.[2][3][4] Despite being an acid, its aromatic backbone renders it resistant to standard wastewater biodegradation, and it poses a risk of heavy metal mobilization if mixed with other waste streams.[2]
| Property | Data |
| CAS Number | 499793-28-1 |
| Formula | C₁₆H₁₀O₉ |
| Molecular Weight | 346.25 g/mol |
| Physical State | Solid (White to off-white powder) |
| Acidity | Polyprotic acid (4 acidic protons) |
| Solubility | Low in water; Soluble in DMF, DMSO, and basic aqueous solutions |
Hazard Assessment & Compatibility
Before initiating disposal, you must validate the waste stream against the following hazard profile. This compound is generally classified as an Irritant under GHS standards, but its reactivity profile requires strict segregation.[2]
GHS Hazard Classification[1][2]
Chemical Incompatibilities (Segregation Rules)
-
Strong Oxidizers: Incompatible with perchlorates, nitrates, and permanganates.[2] Risk of fire/explosion.[1][2]
-
Strong Bases: Exothermic neutralization.[2] While soluble in bases, uncontrolled mixing in waste containers can generate significant heat and pressure.[2]
-
Heavy Metals: As a chelating ligand, this compound can mobilize heavy metals (e.g., Lead, Cadmium) in waste streams, complicating downstream water treatment.[2] Segregate from metal-bearing waste unless part of a specific reaction mixture. [1][2]
Operational Disposal Protocols
Select the protocol below that matches your waste scenario.
Scenario A: Disposal of Pure Solid (Excess or Expired)
Best Practice: Incineration via approved chemical waste vendor.[1][2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container in the Solid Organic Waste stream.[1][2]
-
Storage: Keep the container closed and stored in a cool, dry area until pickup.
Scenario B: Disposal of Liquid Reaction Mixtures
Context: Typically dissolved in DMF, DMSO, or Ethanol.[1][2]
-
pH Check: If the solution was acidified or basified during the experiment, check pH.
-
Solvent Segregation:
-
Metal Content Flag: If this was used for MOF synthesis (e.g., with Zn, Cu, Zr salts):
Scenario C: Spill Cleanup Procedures
Immediate Response for Powder Spills
Decision Logic & Workflow
The following diagram illustrates the critical decision points for categorizing waste streams containing 4-(3,5-Dicarboxyphenoxy)phthalic acid.
Figure 1: Decision tree for segregating 4-(3,5-Dicarboxyphenoxy)phthalic acid waste streams based on physical state and chemical composition.
Regulatory & Compliance Context (RCRA/EPA)
While 4-(3,5-Dicarboxyphenoxy)phthalic acid is not explicitly listed on the EPA's "P" or "U" lists (RCRA), it is regulated as a characteristic waste due to its toxicity and physical properties.[1][2]
-
Waste Code Assignment: If the waste solution is ignitable (e.g., in Ethanol), assign D001 .[2] If it contains toxic heavy metals (from synthesis), assign the relevant metal code (e.g., D008 for Lead, though rare in this context).[2]
-
Drain Disposal Prohibition: Under 40 CFR 403.5, the discharge of pollutants that cause interference or pass-through is prohibited.[1][2] Aromatic polycarboxylic acids are persistent and can precipitate in sewer lines upon pH change, causing blockages.[2] Zero drain discharge policy applies.
References
-
Fluorochem. (2025).[1][2][5][7] Safety Data Sheet: 4-(3,5-Dicarboxyphenoxy)phthalic acid. Retrieved from
-
BLD Pharm. (2025).[1][2] Product Safety Profile: 4-(3,5-Dicarboxyphenoxy)phthalic acid (CAS 499793-28-1).[1][2][10][11] Retrieved from [1][2]
-
University of Wisconsin–Madison. (2025).[1][2] Chapter 7: Chemical Disposal Procedures - Organic Acids. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2]
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- 1. 499793-28-1|4-(3,5-Dicarboxyphenoxy)phthalic acid|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. hscprep.com.au [hscprep.com.au]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Phthalic Acid: Properties, Synthesis, Uses & Formula Explained [vedantu.com]
- 9. recsupply.com [recsupply.com]
- 10. 4-(3,5-dicarboxyphenoxy)phthalic acid CAS#: 499793-28-1 [m.chemicalbook.com]
- 11. lab-chemicals.com [lab-chemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
